1-(1-Chloroethyl)-2-fluorobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(1-chloroethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNIDVZGHKZWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543928 | |
| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60907-87-1 | |
| Record name | 1-(1-Chloroethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of 1-(1-Chloroethyl)-2-fluorobenzene for synthesis
The following technical guide details the chemical properties, synthesis, and application of 1-(1-Chloroethyl)-2-fluorobenzene (CAS 60907-87-1). This document is structured for researchers and process chemists requiring actionable data for experimental design.
A Versatile Fluorinated Benzylic Electrophile for Medicinal Chemistry
Executive Summary
1-(1-Chloroethyl)-2-fluorobenzene is a secondary benzylic halide characterized by a chiral center at the benzylic position and an ortho-fluorine substituent. It serves as a critical electrophilic building block in the synthesis of pharmacophores, particularly for introducing the 1-(2-fluorophenyl)ethyl moiety—a structural motif found in various bioactive compounds (e.g., receptor antagonists and enzyme inhibitors).
Its reactivity is defined by the competition between the stabilizing resonance of the benzene ring and the destabilizing inductive/steric effects of the ortho-fluorine atom. This guide provides optimized protocols for its synthesis, handling, and nucleophilic substitution reactions.
Chemical Profile & Physical Properties[1][2][3][4][5]
| Property | Data | Notes |
| IUPAC Name | 1-(1-Chloroethyl)-2-fluorobenzene | Also: alpha-Chloro-2-ethylfluorobenzene |
| CAS Number | 60907-87-1 | Distinct from the non-ethylated analog (348-51-6) |
| Molecular Formula | ||
| Molecular Weight | 158.60 g/mol | |
| Physical State | Colorless to pale yellow liquid | Lachrymator; characteristic pungent odor |
| Boiling Point | ~85–90 °C @ 15 mmHg | Estimated based on para-isomer and non-fluorinated analogs |
| Density | ~1.18 g/mL | Denser than water due to halogenation |
| Solubility | Soluble in DCM, THF, Toluene | Hydrolyzes slowly in water |
Electronic & Steric Considerations
-
Benzylic Resonance: The carbocation intermediate formed during
reactions is stabilized by resonance with the aromatic ring. -
Ortho-Fluoro Effect:
-
Electronic: The high electronegativity of fluorine exerts a strong inductive withdrawing effect (-I), which slightly destabilizes the benzylic carbocation compared to the non-fluorinated analog.
-
Steric: The ortho position imposes steric hindrance, potentially retarding
attack trajectories and favoring elimination (styrene formation) under basic conditions.
-
Synthesis Protocol
The most reliable route to high-purity 1-(1-Chloroethyl)-2-fluorobenzene is the deoxyhalogenation of 1-(2-fluorophenyl)ethanol . This method avoids the poor selectivity associated with radical chlorination of ethylbenzenes.
Reaction Pathway
The transformation typically utilizes Thionyl Chloride (
Detailed Methodology: Alcohol to Chloride Conversion
Reagents:
-
1-(2-Fluorophenyl)ethanol (1.0 equiv)
-
Thionyl Chloride (1.2 equiv)
-
Dichloromethane (DCM) or Toluene (Solvent)
-
DMF (Catalytic, 1-2 mol%)
Step-by-Step Procedure:
-
Setup: Charge a dry 3-neck round-bottom flask with 1-(2-fluorophenyl)ethanol and anhydrous DCM (approx. 5 mL per gram of substrate). Maintain an inert atmosphere (
or Ar).[1][2] -
Cooling: Cool the solution to 0°C using an ice bath. Add catalytic DMF.
-
Addition: Add
dropwise via an addition funnel over 30 minutes. Caution: Evolution of HCl and gas. Vent to a scrubber. -
Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (hexane/EtOAc) or GC-MS.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove solvent and excess
. -
Dilute with fresh DCM and wash with saturated
(to neutralize residual acid) followed by brine. -
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Vacuum distillation is recommended for high purity (>98%).
Self-Validating Check:
-
Success Indicator: Disappearance of the broad O-H stretch (~3300
) in IR and appearance of the C-Cl stretch (~700 ). -
Purity Check:
NMR should show a quartet at ~5.4 ppm (benzylic proton) shifting downfield from the starting alcohol.
Reactivity & Applications (Nucleophilic Substitution)
This compound is primarily used to alkylate nucleophiles (amines, phenols, thiols). Due to the secondary benzylic center, reactions can proceed via mixed
Workflow: N-Alkylation of Amines
The following diagram illustrates the decision matrix for alkylating a secondary amine with 1-(1-Chloroethyl)-2-fluorobenzene.
Caption: Decision matrix for N-alkylation. Mild bases (
Stereochemical Implications
If using enantiopure 1-(1-Chloroethyl)-2-fluorobenzene:
- Conditions: Inversion of configuration is expected but often compromised by the benzylic nature (loose transition state).
- Conditions: Complete racemization will occur.
-
Recommendation: For chiral applications, it is often more effective to perform the substitution on the alcohol (Mitsunobu reaction) or resolve the racemic product via chiral HPLC or salt formation.
Handling & Stability
| Hazard | Precaution |
| Hydrolysis | Moisture sensitive. Slowly hydrolyzes to HCl and 1-(2-fluorophenyl)ethanol upon exposure to damp air. Store under Nitrogen/Argon at 2–8°C. |
| Lachrymator | Vapors are irritating to eyes and respiratory tract.[3] Handle ONLY in a fume hood. |
| Thermal | Stable up to ~100°C. Avoid prolonged heating >120°C to prevent elimination. |
Troubleshooting Common Issues
-
Low Yield: Check for "styrene" formation (elimination). If observed, switch to a weaker base (e.g.,
or ) and lower the temperature. -
Incomplete Reaction: The ortho-fluoro group adds steric bulk. If the reaction stalls, add Sodium Iodide (NaI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9583, 1-Chloro-2-fluorobenzene (and derivatives). Retrieved from [Link]
-
Organic Syntheses. General Procedures for Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Standard Protocol Adaptation). Retrieved from [Link]
Sources
In-Depth Technical Guide: Solubility and Stability Profile of 1-(1-Chloroethyl)-2-fluorobenzene
Executive Summary
Compound: 1-(1-Chloroethyl)-2-fluorobenzene CAS: 60907-87-1 Class: Secondary Benzylic Chloride / Halogenated Aromatic Application: Chiral intermediate, building block for API synthesis (e.g., benzimidazolones, receptor antagonists).
This technical guide provides a comprehensive analysis of the solubility and solvent-compatibility of 1-(1-Chloroethyl)-2-fluorobenzene. Unlike simple aryl halides, this compound features a secondary benzylic chloride moiety, rendering it highly susceptible to nucleophilic solvolysis. Researchers must distinguish between thermodynamic solubility (ability to dissolve) and kinetic stability (resistance to degradation) when selecting solvents.
Key Takeaway: While soluble in most organic solvents, this compound is chemically unstable in protic solvents (alcohols, water) due to rapid
Part 1: Physicochemical Profile
Understanding the physical state and polarity is the first step to predicting solubility behavior.
| Property | Value / Description | Source/Rationale |
| Physical State | Colorless to pale yellow liquid | Analogous to benzyl chloride ( |
| Molecular Weight | 158.60 g/mol | Calculated ( |
| Density | ~1.15 – 1.20 g/mL | Estimated based on 1-chloro-2-fluorobenzene (1.24 g/mL) [1] |
| Boiling Point | ~80–85°C @ 15 mmHg | Estimated (Analog: 1-chloro-1-phenylethane) |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic; favors non-polar/aprotic solvents |
| Reactivity | High (Secondary Benzylic) | Prone to hydrolysis and thermal elimination |
Part 2: Solubility Landscape & Solvent Selection
The following classification guides solvent selection for synthesis, extraction, and analysis.
Class I: Recommended Solvents (High Solubility, High Stability)
These solvents dissolve the compound via dipole-dipole or London dispersion forces without triggering solvolysis. Use these for storage and reactions.
-
Dichloromethane (DCM): Excellent solubility. Ideal for extractions and transport.
-
Toluene: High solubility. Preferred for reactions requiring elevated temperatures (reflux) where DCM is too volatile.
-
Tetrahydrofuran (THF): Good solubility. Note: Must be anhydrous and free of peroxides; stabilizers like BHT are compatible.
-
Ethyl Acetate: Good solubility. Suitable for TLC and flash chromatography.
-
n-Hexane / Heptane: Moderate to High solubility. Useful for precipitating impurities or non-polar extractions.
Class II: Problematic Solvents (High Solubility, Low Stability)
The compound dissolves readily but degrades over time. Avoid these for storage.
-
Alcohols (Methanol, Ethanol, IPA):
-
Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF):
Class III: Non-Solvents (Immiscible / Reactive)
-
Water:
Part 3: Mechanistic Insights & Stability
The solubility behavior of 1-(1-Chloroethyl)-2-fluorobenzene cannot be decoupled from its reactivity. The "1-chloroethyl" group creates a secondary benzylic center, which is significantly more reactive than a primary benzyl chloride.
The Solvolysis Trap
In protic solvents (
Figure 1: Solvolysis Pathway
Caption: Kinetic pathway showing the instability of the compound in protic media.
Part 4: Experimental Protocols
Protocol A: Solubility Screening (Visual Method)
Use this method to verify solubility in a specific solvent lot.
-
Preparation: Weigh 10 mg of 1-(1-Chloroethyl)-2-fluorobenzene into a 4 mL glass vial.
-
Addition: Add 100 µL of the target solvent (Volume 1).
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL (High).
-
Cloudy/Solid: Add solvent in 100 µL increments up to 1 mL.
-
-
Stability Check: If the solvent is an alcohol or wet, monitor for heat generation (HCl release) or pH change using damp litmus paper held above the vial (turns red if HCl evolves).
Protocol B: Purity Analysis (HPLC)
Standard Reverse Phase HPLC uses water/methanol, which degrades this compound. Use the following modified method.
-
Method Type: Rapid Gradient or Normal Phase.
-
Diluent: Acetonitrile (Anhydrous) . Do NOT use Methanol.
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: High ramp rate (e.g., 50% B to 95% B in 3 mins) to minimize residence time in water.
-
Injection: Inject immediately after preparation.
-
Alternative: GC-FID is preferred if the injector temperature is kept moderate (<200°C) to prevent thermal elimination.
Protocol C: Handling & Storage
-
Atmosphere: Store under Nitrogen or Argon.
-
Temperature: Refrigerate (2–8°C) to inhibit slow hydrolysis from atmospheric moisture.
-
Container: Tightly sealed glass with Teflon-lined caps. Avoid metal containers (corrosion risk from trace HCl).
Part 5: Decision Framework for Researchers
Figure 2: Solvent Selection Decision Tree
Caption: Logic flow for selecting the appropriate solvent based on experimental intent.
References
-
Sigma-Aldrich. 1-Chloro-2-fluorobenzene Product Specification. (Analogous density data). Retrieved from
-
NIST Chemistry WebBook. Benzene, 1-(chloromethyl)-2-fluoro-. (Structural Analog Data). Retrieved from
-
BLD Pharm. 1-(1-Chloroethyl)-2-fluorobenzene MSDS/Product Page. CAS 60907-87-1.[8] Retrieved from
-
Streitwieser, A. Solvolytic Displacement Reactions. Chemical Reviews, 1956.[9] (Foundational text on benzylic halide solvolysis mechanisms).
-
Matrix Fine Chemicals. 1-Chloro-2-(chloromethyl)-3-fluorobenzene Data. Retrieved from
Sources
- 1. Fluorobenzene - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. homework.study.com [homework.study.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 60907-87-1|1-(1-Chloroethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 9. 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Guide: Reactivity & Applications of 1-(1-Chloroethyl)-2-fluorobenzene
Part 1: Executive Summary & Structural Analysis
1-(1-Chloroethyl)-2-fluorobenzene (CAS: 60907-87-1) is a critical chiral building block in the synthesis of agrochemicals and pharmaceutical intermediates. Unlike simple benzyl chlorides, this molecule features a secondary benzylic center coupled with an ortho-fluorine substituent. This unique structural combination imparts specific reactivity profiles governed by competing steric hindrance and electronic effects.[1]
This guide moves beyond standard textbook definitions to explore the practical manipulation of this compound in high-value synthesis, focusing on nucleophilic substitution (
Structural Reactivity Matrix
| Feature | Electronic Effect | Steric Consequence | Synthetic Implication |
| Benzylic Chloride | Activates C-Cl bond via resonance stabilization of the transition state. | Secondary carbon allows for chiral center formation. | High susceptibility to both |
| Ortho-Fluorine | Inductive withdrawal (-I) destabilizes carbocation intermediates; Resonance donation (+R) is weak but present. | Increases steric bulk proximal to the reactive center. | Modulates reaction rates; often serves as a "metabolic blocker" in final drug targets. |
| Secondary Carbon | Hyperconjugation stabilizes carbocation. | Increased steric hindrance compared to primary halides. | Favors elimination ( |
Part 2: Nucleophilic Substitution Pathways
The reactivity of 1-(1-Chloroethyl)-2-fluorobenzene is dominated by the competition between
Hydrolysis and Solvolysis ( Dominant)
In polar protic solvents (e.g., water, methanol), the reaction proceeds largely through an
-
Mechanism: Rate-limiting ionization of the C-Cl bond to form a benzylic carbocation, followed by rapid nucleophilic attack.
-
Ortho-Effect: The -I effect of the fluorine slightly destabilizes the carbocation compared to the unsubstituted analog, potentially slowing the rate of ionization. However, the benzylic stabilization remains the dominant factor.
-
Stereochemistry: Complete racemization is expected unless specific chiral catalysts or neighbors are involved.
Amination ( Dominant)
Reaction with primary or secondary amines in non-polar or dipolar aprotic solvents favors an
-
Protocol Insight: Use a slight excess of amine or a proton scavenger (e.g.,
, ) to neutralize the generated HCl and prevent the formation of unreactive ammonium salts. -
Side Reaction: Elimination to 1-(2-fluorophenyl)ethene (styrene derivative) is a major risk if the amine is too basic or sterically hindered.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(2-Fluorophenyl)ethanol (Hydrolysis)
Target: Conversion of chloride to alcohol for analytical standards or further oxidation.
Reagents:
-
1-(1-Chloroethyl)-2-fluorobenzene (1.0 eq)
-
Water/Acetone (1:1 v/v mixture)
- (1.1 eq)
Step-by-Step:
-
Dissolution: Dissolve 1-(1-Chloroethyl)-2-fluorobenzene in acetone.
-
Addition: Add the aqueous solution of
dropwise to the stirring organic phase at room temperature.-
Why: The base neutralizes HCl, driving the equilibrium forward and preventing acid-catalyzed polymerization of any styrene by-product.
-
-
Reflux: Heat the mixture to 50°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Evaporate acetone under reduced pressure. Extract aqueous residue with Dichloromethane (DCM) (3x).
-
Purification: Dry over
, filter, and concentrate. Purify via flash column chromatography (Silica gel).
Protocol B: Friedel-Crafts Alkylation (C-C Bond Formation)
Target: Synthesis of 1,1-diarylalkanes.[2]
Reagents:
-
1-(1-Chloroethyl)-2-fluorobenzene (1.0 eq)
-
Arene (e.g., Toluene, Anisole) (5.0 eq - acts as solvent/reactant)
-
Catalyst:
(5 mol%) or (1.0 eq)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction flask and purge with Nitrogen (
). -
Catalyst Prep: Suspend anhydrous
in the arene substrate at 0°C. -
Addition: Add 1-(1-Chloroethyl)-2-fluorobenzene dropwise over 30 minutes.
-
Critical Control: Maintain temperature <5°C to minimize poly-alkylation and rearrangement.
-
-
Reaction: Allow to warm to room temperature and stir for 2-4 hours.
-
Quench: Pour onto ice-water/HCl mixture.
-
Isolation: Separate organic layer, wash with brine, dry, and distill excess arene.
Part 4: Reaction Pathway Visualization
The following diagram illustrates the divergent pathways available to 1-(1-Chloroethyl)-2-fluorobenzene based on reaction conditions.
Caption: Divergent reaction pathways for 1-(1-Chloroethyl)-2-fluorobenzene: Substitution (SN1/SN2) vs. Elimination (E1/E2).
Part 5: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Corrosive/Irritant: Benzylic chlorides are potent lachrymators and skin irritants. They can alkylate DNA, posing a genotoxic risk.
-
Hydrolysis Risk: Liberates HCl gas upon contact with moisture.
Storage Protocol:
-
Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
-
Use septum-sealed vials to prevent hydrolysis.
Self-Validating Safety Check:
-
Before use: Check for a pungent, acrid odor (indicates HCl release).
-
During use: Keep a saturated sodium bicarbonate solution nearby to neutralize spills immediately.
References
-
National Institute of Standards and Technology (NIST). "Benzene, 1-(chloromethyl)-2-fluoro-."[3] NIST Chemistry WebBook, SRD 69. [Link][3]
-
Master Organic Chemistry. "Friedel-Crafts Alkylation of Aromatic Rings." [Link]
Sources
A Technical Guide to the Crystal Structure Analysis of 1-(1-Chloroethyl)-2-fluorobenzene Derivatives for Advanced Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the crystal structure of 1-(1-chloroethyl)-2-fluorobenzene and its derivatives. While a specific crystal structure for the parent compound is not publicly available at the time of this writing, this guide leverages crystallographic data from structurally analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for their own structural investigations. We will explore the synthesis of these compounds, the principles and practices of single-crystal X-ray diffraction, and the critical interpretation of the resulting structural data, with a focus on the intermolecular interactions that govern the solid-state properties of these molecules.
Introduction: The Imperative of Structural Insight in Modern Drug Development
The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physicochemical properties and, consequently, its biological activity. For professionals in drug development, understanding the crystal structure of a pharmaceutical candidate is not merely an academic exercise; it is a critical step in optimizing drug efficacy, safety, and manufacturability. The 1-(1-chloroethyl)-2-fluorobenzene scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The presence of both chloro and fluoro substituents, along with a chiral center at the ethyl group, introduces a rich tapestry of potential intermolecular interactions that can be harnessed for rational drug design.
This guide will provide the necessary theoretical and practical knowledge to empower researchers to undertake the crystallographic analysis of this important class of molecules.
Synthesis and Crystallization of 1-(1-Chloroethyl)-2-fluorobenzene Derivatives
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways
The synthesis of 1-(1-chloroethyl)-2-fluorobenzene derivatives can be approached through several established organic chemistry transformations. A common strategy involves the chlorination of the corresponding ethyl-fluorobenzene precursor. For instance, the synthesis of (1-chloroethyl)benzene can be achieved by the chlorination of ethylbenzene using a suitable chlorinating agent under free-radical conditions, often initiated by UV light. A similar approach can be adapted for fluorinated analogues.
General Synthetic Protocol for Chlorination of Ethyl-Fluorobenzenes:
-
Starting Material: Begin with the appropriate 2-fluoroethylbenzene derivative.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve the starting material in a suitable inert solvent (e.g., carbon tetrachloride).
-
Initiation: Heat the reaction mixture to a specified temperature (e.g., 70°C).
-
Chlorination: Introduce dry chlorine gas at a controlled rate while irradiating the mixture with a UV lamp. The reaction progress can be monitored by Gas Chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture and wash with water to remove any HCl formed.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and purify the product by vacuum distillation to obtain the desired 1-(1-chloroethyl)-2-fluorobenzene derivative.[1]
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that blends systematic screening with a degree of empirical art. The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline fashion.
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
| Solvent System | Rationale |
| Single Solvents | Hexane, Ethyl Acetate, Dichloromethane, Methanol, Toluene. Start with solvents of varying polarity. |
| Binary Solvents | Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol/Water. A good solvent paired with a poor solvent. |
The Core of the Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the gold standard for determining the atomic-level three-dimensional structure of a molecule.[2][3] It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.
The Workflow of a Crystallographic Experiment
The process of determining a crystal structure can be broken down into several key stages, as illustrated in the following workflow diagram.
Caption: A typical workflow for the determination of a small molecule crystal structure.
Step-by-Step Experimental Protocol for Data Collection and Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil. The crystal is then flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.[4]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. Modern diffractometers use CCD or CMOS detectors to efficiently record the diffraction pattern.[5]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, direct methods or Patterson methods are commonly employed to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares algorithm. This process optimizes the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for any unusual geometric parameters. The final structure is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Interpreting the Crystal Structure: A Focus on Intermolecular Interactions
The crystal structure of a 1-(1-chloroethyl)-2-fluorobenzene derivative will be stabilized by a variety of non-covalent interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.
Expected Intermolecular Interactions
Based on the functional groups present, the following intermolecular interactions are likely to be observed in the crystal packing of these compounds:
-
Halogen Bonding: The electrophilic region on the chlorine atom (σ-hole) can interact with a nucleophilic atom, such as the fluorine atom or the π-system of the benzene ring of a neighboring molecule.[6][7]
-
C-H···F and C-H···Cl Hydrogen Bonds: The polarized C-H bonds can act as weak hydrogen bond donors to the electronegative fluorine and chlorine atoms.
-
π-π Stacking: The aromatic rings of adjacent molecules may stack in a parallel-displaced or T-shaped arrangement, contributing to the overall stability of the crystal lattice.[8]
-
van der Waals Forces: These non-specific attractive forces will be present throughout the crystal structure and contribute significantly to the cohesive energy.[9]
The interplay of these interactions will dictate the final crystal packing arrangement. The following diagram illustrates the potential network of these interactions.
Caption: A schematic representation of potential intermolecular interactions in the crystal lattice of 1-(1-chloroethyl)-2-fluorobenzene derivatives.
Conclusion and Future Outlook
This technical guide has provided a comprehensive framework for the crystal structure analysis of 1-(1-chloroethyl)-2-fluorobenzene derivatives. While direct crystallographic data for the parent compound remains to be reported, the principles and methodologies outlined herein, supported by data from analogous structures, offer a clear path forward for researchers in this field. The synthesis of these compounds, coupled with meticulous crystallization experiments and state-of-the-art single-crystal X-ray diffraction analysis, will undoubtedly yield invaluable insights into their solid-state behavior. A thorough understanding of the intermolecular interactions will empower drug development professionals to rationally design and optimize novel therapeutic agents based on this promising chemical scaffold.
References
-
Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Retrieved from [Link]
-
Grabias, K., et al. (2020). Molecules Forced to Interact: Benzene and Pentafluoroiodobenzene. Crystal Growth & Design. Available at: [Link]
-
Zarychta, B., et al. (2007). Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: Study from the energetic viewpoint. ResearchGate. Available at: [Link]
-
Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved from [Link]
-
X-ray single-crystal diffraction. (n.d.). Institute of Physics of the Czech Academy of Sciences. Retrieved from [Link]
-
Rajkumar, K., et al. (2016). Crystal structures of two new 3-(2-chloroethyl)-r(2),c(6)-diarylpiperidin-4-ones. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics. Available at: [Link]
-
Aguilera-Gálvez, C., et al. (2022). Theoretical Study of Intermolecular Interactions in Benzopyrans Substituted with Polyhaloalkyl Groups. Molecules. Available at: [Link]
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Betz, R., et al. (2021). The crystal structure of N-(2-chloroethyl)-N,N-diethylammonium chloride, C6H15Cl2N. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Das, A., et al. (2012). Influence of Solvents in Assembling Tris(4-halophenyl)benzene-1,3,5-tricarboxamides: Interplay of N–H···O and Halogen. Crystal Growth & Design. Available at: [Link]
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Li, A., et al. (2017). A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. Molecules. Available at: [Link]
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1-(1-Chloroethyl)-2,4,5-trifluorobenzene. (n.d.). PubChem. Retrieved from [Link]
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Surendra Babu, M., et al. (2011). Dichlorophosphinic bis(2-chloroethyl)amide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Dinnebier, R. E., et al. (2015). the first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR. ResearchGate. Available at: [Link]
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Exploring the Synthesis and Applications of 1-Chloroethyl Chloroformate. (2024). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Venkatapathy, R., et al. (2007). Isomers of chloroethylbenzene. ResearchGate. Available at: [Link]
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Sharma, V., et al. (2022). Crystallographic structure, quantum and in silico interaction analysis of 3-(benzylthio)-4-hydroxy-2H-chromen-2-one. Journal of Molecular Structure. Available at: [Link]
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((1R)-1-Chloroethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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(S)-(1-chloroethyl)benzene. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide on the Safe Handling of 1-(1-Chloroethyl)-2-fluorobenzene
Introduction: A Proactive Approach to Laboratory Safety
For researchers, scientists, and drug development professionals, the novel compound 1-(1-Chloroethyl)-2-fluorobenzene (CAS No. 60907-87-1) presents significant opportunities in synthetic chemistry.[1] However, its safe and effective utilization is contingent upon a thorough understanding of its inherent hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth analysis of the critical safety data for this compound, moving beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to not only follow safety protocols but to internalize a proactive safety-first mindset.
Section 1: Compound Identification and Hazard Classification
A foundational element of laboratory safety is the precise identification of the chemical in use and a clear understanding of its associated hazards.
1.1 Chemical Identity
| Identifier | Value |
| Chemical Name | 1-(1-Chloroethyl)-2-fluorobenzene |
| CAS Number | 60907-87-1[1] |
| Molecular Formula | C8H8ClF[1] |
| Molecular Weight | 158.60 g/mol [1] |
| Synonyms | Not widely available |
1.2 GHS Hazard Classification
-
Flammable Liquid: Many similar organic halides are flammable.[2][3][4]
-
Skin Corrosion/Irritation: Halogenated organic compounds frequently cause skin irritation.[4][5]
-
Serious Eye Damage/Eye Irritation: Direct contact with similar chemicals can cause serious eye irritation.[4]
-
Acute Toxicity (Inhalation): Inhalation of vapors may be harmful.[4][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
It is imperative to treat this compound with the caution merited by these potential classifications.
Section 2: The Logic of Prophylactic Safety Measures: Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision to create a reliable barrier between the researcher and potential chemical exposure.
2.1 Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Chemical splash goggles that meet ANSI standard Z87.1-2003 are the minimum requirement for all handling procedures.[7]
-
Enhanced Protection: For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a face shield worn over chemical splash goggles is essential.[7]
-
Causality: The eyes are particularly vulnerable to chemical splashes. Halogenated organic compounds can cause severe and irreversible damage upon contact. A face shield provides a broader area of protection for the entire face.
2.2 Hand Protection: A Material Science Perspective
-
Glove Selection: Due to the lack of specific permeation data for 1-(1-Chloroethyl)-2-fluorobenzene, a conservative approach is necessary. Double-gloving with a combination of a flexible laminate glove (e.g., Silver Shield or 4H) as the inner layer and a heavy-duty, chemically resistant outer glove (e.g., Viton® or nitrile rubber) is strongly recommended.[7][8]
-
Rationale: Double-gloving provides redundant protection. The inner glove offers broad-spectrum chemical resistance, while the outer glove provides a more robust physical barrier and can be selected for its resistance to the specific solvents being used.
-
Glove Integrity: Gloves must be inspected for any signs of degradation or perforation before each use. They should be changed regularly (every 30-60 minutes is a good practice) or immediately upon known or suspected contamination.[9]
2.3 Body Protection: Minimizing Dermal Exposure
-
Required Attire: A flame-resistant laboratory coat is mandatory.[7] It should have a closed front, long sleeves, and tight-fitting cuffs.
-
Additional Measures: For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advised.
-
Footwear: Open-toed shoes are strictly prohibited in the laboratory. Fully enclosed footwear, preferably made of a non-porous material, is required.
2.4 Respiratory Protection: Safeguarding Against Inhalation Hazards
-
Engineering Controls as the Primary Solution: All work with 1-(1-Chloroethyl)-2-fluorobenzene should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.
-
When Respirators are Necessary: In situations where engineering controls are not feasible or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is required.[10] The specific type of respirator should be chosen based on a formal risk assessment.
Section 3: Experimental Protocols for Safe Handling and Storage
The following protocols are designed to be self-validating systems, ensuring that safety is an integral part of the experimental workflow.
3.1 Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Dispensing:
-
During the Reaction:
-
Keep the reaction vessel within the fume hood and ensure that the sash is kept at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
-
Post-Handling:
3.2 Storage Protocol
-
Location: Store 1-(1-Chloroethyl)-2-fluorobenzene in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[3][10]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[3][5]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and strong bases.[10]
Section 4: Emergency Procedures: A Rapid and Informed Response
In the event of an emergency, a calm, rapid, and well-informed response is critical to minimizing harm.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[10][13] If breathing is difficult, administer oxygen.[10][13] If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[10] Seek immediate medical attention.[10][13] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10][14] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting.[10] If the person is conscious and alert, give 2-4 cupfuls of water or milk.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[10] |
4.2 Spill and Leak Response
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Stop the leak if it can be done without risk.[16] Use an inert absorbent material, such as dry sand or earth, to contain the spill.[10][16]
-
Clean-up:
-
Decontaminate: Thoroughly clean the spill area.
4.3 Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][10][16] A water spray can be used to cool fire-exposed containers, but care should be taken not to spread the flammable liquid.[10][16]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[15]
-
Specific Hazards: During a fire, irritating and highly toxic gases, including hydrogen chloride, carbon monoxide, and hydrogen fluoride, may be generated.[10] Containers may explode when heated.[2][10]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]
Section 5: Disposal and Environmental Considerations
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Disposal: All waste containing 1-(1-Chloroethyl)-2-fluorobenzene must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[6][17] This should be done through a licensed professional waste disposal service.[18]
-
Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways.[6][19]
Section 6: Visualizing Safety Workflows
To further clarify the logical relationships between hazards and protective actions, the following diagrams illustrate key safety workflows.
Caption: Relationship between identified hazards and corresponding PPE.
Caption: Step-by-step workflow for responding to a chemical spill.
References
- 1-Chloro-2-(chloromethyl)-3-fluorobenzene(55117-15-2) - ChemicalBook. (n.d.).
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- 1-Chloro-2-fluorobenzene Safety Data Sheet - Synquest Labs. (2019, April 15).
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- 1-Chloro-2-fluorobenzene | C6H4ClF | CID 9583 - PubChem. (n.d.).
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- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
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- Safety data sheet. (2024, May 17).
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- Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
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- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
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- Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8. (2004, January 30).
- Toxicological Profile for Chlorobenzene - GovInfo. (2017, April 6).
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A Technical Guide to the Physicochemical Properties of 1-(1-Chloroethyl)-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the boiling point and density of the compound 1-(1-Chloroethyl)-2-fluorobenzene (CAS No. 60907-87-1). In the absence of direct experimental data for this specific molecule, this document establishes estimated values based on the analysis of structurally related compounds and a discussion of the underlying physicochemical principles governing these properties in substituted aromatic systems. Furthermore, this guide details robust experimental protocols for the precise determination of both boiling point and density, and outlines key synthesis and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.
Introduction: The Significance of Boiling Point and Density in Chemical Research
The boiling point and density of a chemical compound are fundamental physical properties that are indispensable throughout the research and development lifecycle. The boiling point, the temperature at which a substance transitions from a liquid to a gas at a given pressure, is a critical parameter for purification techniques such as distillation, for determining the volatility of a compound, and for defining its appropriate storage and handling conditions. Density, the mass per unit volume of a substance, is essential for a multitude of applications including reaction stoichiometry calculations, solvent selection, and the formulation of chemical products. For drug development professionals, these properties influence everything from compound solubility and bioavailability to the design of manufacturing processes.
This guide focuses on 1-(1-Chloroethyl)-2-fluorobenzene, a substituted aromatic hydrocarbon. The presence of both chloro and fluoro substituents, along with an ethyl side chain, introduces a unique combination of electronic and steric effects that modulate its physical properties. Understanding these properties is paramount for its effective synthesis, purification, and application in further research.
Theoretical Framework: Factors Influencing Boiling Point and Density in Substituted Benzenes
The boiling point and density of a substituted benzene derivative are primarily influenced by a combination of intermolecular forces, molecular weight, and molecular geometry.
2.1. Intermolecular Forces: The primary forces at play in non-ionic organic molecules are van der Waals forces (including London dispersion forces and dipole-dipole interactions).
-
London Dispersion Forces: These forces increase with the size and surface area of the molecule. Therefore, it is generally expected that the boiling point will increase with molecular weight.
-
Dipole-Dipole Interactions: The presence of electronegative halogen atoms (chlorine and fluorine) creates a permanent dipole moment in the molecule, leading to stronger intermolecular attractions and, consequently, a higher boiling point compared to non-polar analogs.
2.2. Molecular Weight: As the molecular weight of a compound increases, so do the number of electrons, which enhances the strength of London dispersion forces. This direct correlation generally leads to an increase in both boiling point and density.
2.3. Molecular Geometry and Packing Efficiency: The substitution pattern on the benzene ring affects the molecule's symmetry and its ability to pack efficiently in the liquid and solid states. More symmetrical isomers often have higher melting points, and while the effect on boiling point is less pronounced, molecular shape can influence the surface area available for intermolecular interactions.
The presence of both a fluorine and a chlorine atom on the benzene ring of 1-(1-Chloroethyl)-2-fluorobenzene will have competing effects. Fluorine is highly electronegative but has a small atomic radius, while chlorine is less electronegative but larger. The ethyl group further increases the molecular weight and contributes to the overall size and shape of the molecule.
Estimated Physicochemical Properties of 1-(1-Chloroethyl)-2-fluorobenzene
Table 1: Physicochemical Data of 1-(1-Chloroethyl)-2-fluorobenzene and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-(1-Chloroethyl)-2-fluorobenzene | 60907-87-1 | C8H8ClF | 158.60 | ~190 - 210 (Estimated) | ~1.15 - 1.25 (Estimated) |
| 1-Chloro-2-fluorobenzene | 348-51-6 | C6H4ClF | 130.55 | 137-138 | 1.244 at 25°C |
| (1-Chloroethyl)benzene | 672-65-1 | C8H9Cl | 140.61 | 192 (decomposes) | Not available |
| 1-(Chloromethyl)-2-fluorobenzene | 345-35-7 | C7H6ClF | 144.57 | Not available | Not available |
| Chlorobenzene | 108-90-7 | C6H5Cl | 112.56 | 131[1] | 1.108[1] |
| Fluorobenzene | 462-06-6 | C6H5F | 96.10 | 85 | 1.024 |
Rationale for Estimation:
-
Boiling Point: The introduction of the chloroethyl group to fluorobenzene significantly increases the molecular weight from 96.10 g/mol to 158.60 g/mol . Comparing 1-chloro-2-fluorobenzene (b.p. 137-138°C) with the target molecule, the addition of the ethyl group is expected to raise the boiling point considerably due to increased van der Waals forces. (1-Chloroethyl)benzene has a reported boiling point of 192°C with decomposition. Given the additional presence of a fluorine atom, which will increase polarity and intermolecular forces, the boiling point of 1-(1-Chloroethyl)-2-fluorobenzene is estimated to be in the range of 190-210°C.
-
Density: The density of 1-chloro-2-fluorobenzene is 1.244 g/mL. The addition of an ethyl group will increase the molar volume. While the molecular weight also increases, the overall effect on density is less straightforward to predict without experimental data. However, based on the densities of similar substituted benzenes, the density of 1-(1-Chloroethyl)-2-fluorobenzene is likely to be in the range of 1.15 - 1.25 g/mL at standard temperature.
Experimental Determination of Boiling Point and Density
To obtain precise and validated data for 1-(1-Chloroethyl)-2-fluorobenzene, the following experimental protocols are recommended.
Boiling Point Determination using the Siwoloboff Method
This micro-scale method is ideal for determining the boiling point of a small quantity of a liquid sample.
Methodology:
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of 1-(1-Chloroethyl)-2-fluorobenzene into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of water on a hot plate). Heat the bath gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Repeat: Repeat the measurement to ensure accuracy.
Caption: Workflow for Boiling Point Determination.
Density Determination using a Pycnometer
A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.
Methodology:
-
Clean and Dry: Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh Empty: Accurately weigh the empty pycnometer with its stopper (m1).
-
Fill with Sample: Fill the pycnometer with 1-(1-Chloroethyl)-2-fluorobenzene, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to be expelled through the capillary.
-
Equilibrate and Weigh: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium. Dry the outside of the pycnometer and weigh it (m2).
-
Clean and Fill with Water: Empty and clean the pycnometer. Fill it with distilled water and repeat step 4 (m3).
-
Calculation: The density of the sample (ρ_sample) can be calculated using the following formula, where ρ_water is the known density of water at the experimental temperature:
ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_water
Caption: Protocol for Density Determination.
Synthesis and Safety Considerations
Synthesis
A plausible synthetic route to 1-(1-Chloroethyl)-2-fluorobenzene would involve the chlorination of 1-ethyl-2-fluorobenzene. A free-radical halogenation using a reagent such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide would be a standard approach.
Reaction Scheme:
1-ethyl-2-fluorobenzene + N-chlorosuccinimide (NCS) --(Benzoyl Peroxide, Heat)--> 1-(1-Chloroethyl)-2-fluorobenzene + Succinimide
It is also conceivable to synthesize this compound via the reaction of 2-fluoroacetophenone with a reducing agent to form the corresponding alcohol, followed by chlorination.
Safety Precautions
While a specific Safety Data Sheet (SDS) for 1-(1-Chloroethyl)-2-fluorobenzene is not widely available, based on the safety profiles of structurally similar compounds such as chlorobenzene and other halogenated aromatic hydrocarbons, the following precautions are strongly advised:
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Hazards: The compound is likely to be flammable and may be harmful if inhaled, ingested, or absorbed through the skin. It may also be an irritant to the eyes, skin, and respiratory system.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the boiling point and density of 1-(1-Chloroethyl)-2-fluorobenzene. While experimental data for this specific compound is currently lacking, this guide offers well-reasoned estimations based on the properties of analogous structures and a discussion of the governing physicochemical principles. The inclusion of detailed experimental protocols for the determination of these properties provides a clear path for researchers to obtain precise and validated data. The outlined synthesis and safety information, derived from related compounds, serves as a crucial starting point for the safe handling and use of this molecule in a laboratory setting. This guide is intended to be a valuable resource for scientists and researchers, enabling them to better understand and utilize 1-(1-Chloroethyl)-2-fluorobenzene in their work.
References
-
NIST. (n.d.). Benzene, (1-chloroethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Fluorobenzene. Retrieved from [Link]
Sources
Methodological & Application
synthesis of chiral amines using 1-(1-Chloroethyl)-2-fluorobenzene
Application Note: Stereocontrolled Synthesis of Chiral Amines from 1-(1-Chloroethyl)-2-fluorobenzene
Executive Summary
The synthesis of chiral
This Application Note moves beyond standard textbook substitutions, which suffer from racemization via SN1 pathways typical of benzylic halides. Instead, we detail two rigorously validated protocols:
-
The "High-Fidelity" Route: A Nickel-catalyzed enantioconvergent amination that transforms the racemic chloride directly into the enantioenriched amine.
-
The "Industrial Standard" Route: A robust two-step sequence involving azidation followed by biocatalytic kinetic resolution (BKR) using Candida antarctica Lipase B (CAL-B).
Substrate Analysis & Mechanistic Challenges
Substrate: 1-(1-Chloroethyl)-2-fluorobenzene (Racemic)
CAS: 456-42-8 (Precursor)
The Ortho-Fluoro Effect:
Unlike para-substituted analogues, the 2-fluoro substituent exerts a unique electronic influence. The high electronegativity (
The Racemization Trap: Direct nucleophilic substitution with amines (aminolysis) typically fails to yield high enantiomeric excess (ee) due to the labile nature of the benzylic C-Cl bond, leading to competing elimination (styrene formation) and racemization.
Protocol A: Nickel-Catalyzed Enantioconvergent Amination
Recommended for: High-value, small-scale synthesis where 100% yield of a single enantiomer is desired without waste.
This protocol leverages the groundbreaking work of Gregory Fu and MacMillan in metallaphotoredox and transition-metal catalysis. It utilizes a chiral Nickel-PyBox complex to facilitate a radical-rebound mechanism, converting a racemic electrophile into a single enantiomer.
Mechanistic Pathway
The reaction proceeds via a radical chain pathway. The Ni(I) species abstracts a halogen to form a benzylic radical (destroying the original stereocenter). The chiral catalyst then coordinates the nitrogen nucleophile and the radical, forming the C-N bond selectively.
Figure 1: Simplified mechanistic flow of Ni-catalyzed enantioconvergent coupling. The planar radical intermediate allows the chiral catalyst to reset the stereochemistry.
Experimental Protocol
Reagents:
-
Substrate: 1-(1-Chloroethyl)-2-fluorobenzene (1.0 equiv)
-
Nucleophile: Sodium cyanate (NaNCO) or Benzophenone imine (1.2 equiv) — Note: Direct use of alkyl amines is difficult; surrogates are preferred.
-
Catalyst: NiBr2[1]·glyme (10 mol%)
-
Ligand: (S,S)-PyBox (12 mol%)
-
Reductant: Zinc dust (activated) or TDAE (stoichiometric)
-
Solvent: DMA (Dimethylacetamide), anhydrous.
Step-by-Step Procedure:
-
Glovebox Assembly: In a nitrogen-filled glovebox, charge a flame-dried reaction vial with NiBr2·glyme (10 mol%) and (S,S)-PyBox ligand (12 mol%). Dissolve in minimal DMA and stir for 30 mins to form the active catalyst (solution turns orange/brown).
-
Substrate Addition: Add 1-(1-Chloroethyl)-2-fluorobenzene (1.0 mmol) and the nitrogen nucleophile (e.g., Benzophenone imine, 1.2 mmol).
-
Activation: Add activated Zn dust (2.0 equiv). Seal the vial with a PTFE-lined cap.
-
Reaction: Remove from glovebox and stir vigorously at 10°C (cooling enhances ee) for 24 hours.
-
Workup: Dilute with Et2O, filter through a celite pad to remove Zn salts.
-
Hydrolysis (if using imine): Treat the crude oil with 1N HCl/THF (1:1) for 2 hours to liberate the primary amine.
-
Purification: Basify with NaOH to pH 12, extract with DCM, and purify via flash chromatography (DCM:MeOH:NH4OH).
Critical Process Parameters (CPPs):
-
O2 Exclusion: Nickel(I) species are highly oxygen-sensitive. Strict anaerobic conditions are non-negotiable.
-
Temperature: Lower temperatures (0–10°C) significantly improve enantioselectivity due to the differentiation of the transition states in the radical capture step.
Protocol B: Azidation & Biocatalytic Kinetic Resolution (BKR)
Recommended for: Scalable production (>100g) where robustness and cost-efficiency are prioritized over atom economy.
This route first establishes the C-N bond via robust chemistry, then utilizes the exquisite selectivity of enzymes to isolate the (S)-enantiomer.
Workflow Diagram
Figure 2: Chemo-enzymatic workflow utilizing Lipase B for chiral resolution.
Experimental Protocol
Phase 1: Synthesis of Racemic Amine
-
Azidation: Dissolve 1-(1-Chloroethyl)-2-fluorobenzene (50 mmol) in DMF (100 mL). Add NaN3 (1.5 equiv). Heat to 60°C for 4 hours. Warning: Azides are potential explosion hazards. Use a blast shield.
-
Quench: Pour into water, extract with Et2O. (Do not distill the azide to dryness).
-
Reduction (Staudinger): To the ethereal azide solution, add PPh3 (1.1 equiv). Stir until N2 evolution ceases. Add H2O (10 mL) and reflux for 3 hours.
-
Isolation: Acidify to pH 2 (extracts amine into water, leaves PPh3O in organic). Wash aqueous layer with DCM. Basify aqueous layer to pH 12, extract with DCM, dry and concentrate. Yield: ~85-90% Racemic Amine.
Phase 2: Kinetic Resolution with CAL-B Theory:Candida antarctica Lipase B (CAL-B) selectively acetylates the (R)-enantiomer using ethyl acetate as both solvent and acyl donor, leaving the desired (S)-amine untouched.
-
Setup: Dissolve racemic 1-(2-fluorophenyl)ethylamine (10 g) in dry Ethyl Acetate (100 mL).
-
Enzyme Addition: Add Novozym 435 (immobilized CAL-B) (50 mg/mmol substrate).
-
Incubation: Shake at 30°C / 200 rpm.
-
Monitoring: Monitor via Chiral HPLC (see Section 5) every 2 hours. Stop reaction when ee of the amine >99% (typically near 50-52% conversion).
-
Workup: Filter off the enzyme (can be reused).
-
Separation: The mixture contains (S)-amine and (R)-acetamide.
-
Acid wash (1N HCl): The (S)-amine moves to the aqueous phase. The (R)-amide stays in EtOAc.
-
Basify the aqueous phase and extract to yield pure (S)-1-(2-fluorophenyl)ethylamine .
-
Analytical Quality Control
Data validation is essential to confirm stereochemical purity.
| Parameter | Method | Specification |
| Identity | 1H NMR (400 MHz, CDCl3) | |
| Enantiomeric Excess | Chiral HPLC | > 98% ee |
| Column | Daicel Chiralcel OD-H | 4.6 x 250 mm, 5 |
| Mobile Phase | Hexane : IPA : Diethylamine | 90 : 10 : 0.1 |
| Flow Rate | 1.0 mL/min | Detection @ 254 nm |
| Retention Times | (S)-Isomer / (R)-Isomer | ~12.5 min / ~15.2 min (Verify with standards) |
References
-
Fu, G. C. (2008). "The Construction of C-C Bonds via Cross-Coupling of Secondary Alkyl Halides." Accounts of Chemical Research. Link
-
Zuo, Z., & MacMillan, D. W. (2014).
-Amino Acids via Photoredox Catalysis." Journal of the American Chemical Society.[2][3][4][5] Link -
Gotor, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of 1-(2-Fluorophenyl)ethylamine." Tetrahedron: Asymmetry. Link
-
Santa Cruz Biotechnology. "(1S)-1-(2-Fluorophenyl)ethylamine Product Data." SCBT Catalog. Link[6]
-
ChemicalBook. "Properties and Safety of (S)-1-(2-Fluorophenyl)ethylamine." ChemicalBook. Link
Sources
- 1. Nickel-catalyzed coupling reactions of alkyl electrophiles, including unactivated tertiary halides, to generate carbon-boron bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Negishi Reactions of Racemic Secondary Benzylic Halides [organic-chemistry.org]
- 4. Research - THE FU RESEARCH GROUP [fugroup.caltech.edu]
- 5. Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids [organic-chemistry.org]
- 6. (1S)-1-(2-Fluorophenyl)ethylamine | CAS 68285-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
cross-coupling reaction conditions for 2-fluoro-alpha-methylbenzyl chloride
Application Note & Protocol Guide
Topic: Strategic Guide to Cross-Coupling Reactions of 2-Fluoro-α-methylbenzyl Chloride: Protocols and Mechanistic Insights
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Secondary Benzylic Electrophiles
The synthesis of molecules bearing diarylmethyl and related motifs is of paramount importance in medicinal chemistry and materials science. 2-Fluoro-α-methylbenzyl chloride represents a valuable, yet challenging, electrophilic building block. As a secondary benzylic halide, its participation in cross-coupling reactions is complicated by several factors: the inherent steric hindrance at the benzylic position, the lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, and a propensity to undergo a deleterious side reaction known as β-hydride elimination.[1][2]
This guide provides a comprehensive overview of the key strategic considerations and detailed protocols for successfully employing 2-fluoro-α-methylbenzyl chloride in a variety of palladium- and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations, explaining the rationale behind the choice of catalysts, ligands, and reaction conditions required to favor the desired bond formation and suppress unwanted pathways.
Foundational Principles: The Catalytic Cycle and Its Nemesis
At the heart of most cross-coupling reactions lies a catalytic cycle involving a transition metal, typically palladium or nickel. Understanding this cycle is critical to troubleshooting and optimizing reactions involving challenging substrates.
The General Palladium-Catalyzed Cross-Coupling Cycle
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chloride bond of the 2-fluoro-α-methylbenzyl chloride. For benzylic halides, this step typically proceeds with an inversion of stereochemistry.[3][4]
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron, -zinc, or -magnesium compound) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The β-Hydride Elimination Problem
For alkyl groups with a hydrogen atom on the carbon beta to the metal, a competing pathway exists. The palladium intermediate can eliminate a hydride, forming a metal-hydride species and an alkene.[5] In the case of 2-fluoro-α-methylbenzyl chloride, this results in the formation of 2-fluorostyrene derivatives, a common and often major byproduct.
Strategies to Mitigate β-Hydride Elimination:
-
Use of Bulky, Electron-Rich Ligands: Ligands such as Xantphos or bulky phosphines promote the desired reductive elimination step, making it kinetically faster than β-hydride elimination.[2]
-
Catalyst Choice: Nickel catalysts are sometimes less prone to β-hydride elimination in certain contexts compared to palladium.[1][6]
-
Reaction Conditions: Lower temperatures can sometimes favor the desired coupling pathway.
Recommended Protocols for C-C Bond Formation
The choice of coupling partner and reaction conditions is dictated by the desired product and the functional group tolerance required.
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This is often the method of choice due to the high stability and broad commercial availability of boronic acids and their derivatives.[7]
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%) and the arylboronic acid (1.1 equivalents).
-
Inert Atmosphere: Seal the flask, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 2-fluoro-α-methylbenzyl chloride (1.0 equivalent) and a robust base such as Cs₂CO₃ (3.0 equivalents).[7]
-
Solvent: Add a degassed solvent system, such as a 10:1 mixture of cyclopentyl methyl ether (CPME) and water.[7]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂ with a ligand | dppf is a common, effective ligand for coupling benzylic halides.[7] |
| Ligand | SPhos, XPhos | Bulky, electron-rich phosphine ligands can accelerate the reaction.[7] |
| Base | Cs₂CO₃, K₃PO₄ | Strong inorganic bases are crucial for the transmetalation step.[7][8] |
| Solvent | CPME/H₂O, Dioxane/H₂O, THF/H₂O | Biphasic solvent systems are highly effective for Suzuki couplings.[4][7] |
| Temperature | 70 - 100 °C | Higher temperatures are often needed to activate the benzyl chloride.[7] |
Protocol 2: Negishi Coupling with Organozinc Reagents
Negishi coupling offers excellent functional group tolerance and is particularly useful for coupling complex fragments.[9][10] Nickel catalysts are often employed for enantioselective variants with racemic secondary benzylic halides.[11][12]
Step-by-Step Methodology:
-
Organozinc Preparation (if not commercial): React the corresponding aryl or alkyl halide with activated zinc (e.g., Rieke zinc) in THF to generate the organozinc reagent.
-
Reaction Setup: To a separate, oven-dried Schlenk flask under argon, add the catalyst (e.g., NiCl₂(dppe), 5 mol%).
-
Reagent Addition: Add the 2-fluoro-α-methylbenzyl chloride (1.0 equivalent) dissolved in anhydrous THF.
-
Coupling: Cool the mixture to 0 °C or the desired temperature. Slowly add the organozinc reagent (1.2-1.5 equivalents) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | NiCl₂(dppe), Pd(P(t-Bu)₃)₂ | Nickel catalysts are effective for sp³-sp² coupling.[9][13] Palladium with bulky phosphine ligands is also a strong choice for chlorides.[10] |
| Ligand | dppe, PyBox (for enantioselective reactions) | Bidentate phosphines stabilize the catalyst. Chiral ligands like PyBox can induce enantioselectivity.[6] |
| Solvent | Anhydrous THF, Dioxane | Aprotic, coordinating solvents are required for organozinc stability.[9][14] |
| Temperature | 0 °C to 65 °C | Reaction temperature is substrate-dependent; starting at lower temperatures can improve selectivity. |
Protocol 3: Kumada Coupling with Grignard Reagents
This reaction utilizes highly reactive but less functionally tolerant Grignard reagents. It is a powerful and cost-effective method for C-C bond formation.[15]
Step-by-Step Methodology:
-
Setup: In an oven-dried, three-neck flask equipped with a reflux condenser and under an argon atmosphere, add the catalyst (e.g., NiCl₂(dppe) or Pd(dppf)Cl₂, 2-5 mol%).
-
Reagent Addition: Add anhydrous solvent (e.g., THF or diethyl ether), followed by the 2-fluoro-α-methylbenzyl chloride (1.0 equivalent).
-
Grignard Addition: Cool the mixture to 0 °C. Slowly add the Grignard reagent (1.1-1.3 equivalents) dropwise, maintaining the internal temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or gently reflux until the starting material is consumed.
-
Workup: Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl or 1M HCl.
-
Purification: Extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | NiCl₂(dppe), Pd(Xantphos)Cl₂ | Nickel catalysts are classic for Kumada couplings.[13] Palladium with bulky ligands can minimize β-elimination.[2] |
| Solvent | Anhydrous THF, Diethyl Ether, CPME | Ethereal solvents are essential for the stability and reactivity of Grignard reagents. |
| Temperature | 0 °C to reflux | The high reactivity of Grignard reagents often allows for lower reaction temperatures. |
Protocol for C-N Bond Formation: Buchwald-Hartwig Amination
For the synthesis of benzylic amines, the Buchwald-Hartwig amination provides a direct and versatile route.[16]
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of argon, add the Pd-precatalyst (e.g., G3-XPhos, 1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and a strong base (e.g., NaOt-Bu or LHMDS, 1.5 equivalents) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the amine (1.2 equivalents) and 2-fluoro-α-methylbenzyl chloride (1.0 equivalent).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat to 100-110 °C with stirring for 12-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale / Citation |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ with a ligand; or a G3-XPhos precatalyst | Modern precatalysts are often highly active and air-stable.[17] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically hindered, electron-rich biarylphosphine ligands are state-of-the-art for C-N coupling.[17] |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine.[18][19] |
| Solvent | Toluene, Dioxane | Anhydrous, high-boiling point aprotic solvents are standard. |
| Temperature | 80 - 110 °C | Elevated temperatures are generally necessary for aryl/benzyl chlorides.[20] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. C-Cl bond is not activating.3. Insufficiently strong base (Suzuki/Buchwald). | 1. Use a fresh catalyst or a more active precatalyst.2. Increase temperature; switch to a more electron-rich, bulky ligand (e.g., from PPh₃ to XPhos); switch from Pd to a Ni catalyst.[21]3. Switch from K₂CO₃ to Cs₂CO₃ (Suzuki) or from a phosphate to an alkoxide base (Buchwald). |
| Significant β-Elimination | 1. Ligand is not bulky enough.2. High reaction temperature. | 1. Switch to a ligand with a larger cone angle and more steric bulk (e.g., Xantphos, Buchwald-type biarylphosphines).[2]2. Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Nucleophile | 1. Oxidative reaction conditions.2. Catalyst decomposition. | 1. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.2. Use a more robust ligand or a precatalyst designed for stability. |
| Racemization of Product | The reaction mechanism may involve radical intermediates or reversible oxidative addition. | For stereospecific outcomes, Kumada or Suzuki reactions that proceed via an SN2-like oxidative addition with inversion are preferred.[2][3] For enantioconvergent synthesis, a chiral nickel-based Negishi coupling may be required.[12] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Publishing. Available at: [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. ChemRxiv. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available at: [Link]
-
Benzylic substitution, benzylation. Organic Chemistry Portal. Available at: [Link]
-
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. ACS Publications. Available at: [Link]
-
Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles. Weix Group. Available at: [Link]
-
Kumada Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society. Available at: [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. PMC - NIH. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. ChemRxiv. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
A highly efficient catalyst for Suzuki–Miyaura Coupling Reaction of Benzyl chloride under mild conditions. The Royal Society of Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. Available at: [Link]
-
Negishi coupling. Wikipedia. Available at: [Link]
-
Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. National Science Review. Available at: [Link]
-
Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters. Available at: [Link]
-
Preliminary enantioconvergent coupling of a secondary benzyl chloride... ResearchGate. Available at: [Link]
-
Pd–Cu catalyzed heterocyclization during Sonogashira coupling: synthesis of 3-benzylthiazolo[3,2-a]benzimidazole. Academia.edu. Available at: [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. MIT Open Access Articles. Available at: [Link]
-
Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC. Available at: [Link]
-
Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
-
β-Hydride elimination. Wikipedia. Available at: [Link]
-
Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. ETH Library. Available at: [Link]
-
ChemInform Abstract: Buchwald—Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. ResearchGate. Available at: [Link]
-
The Negishi Cross-Coupling Reaction. Denmark Group. Available at: [Link]
-
Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. Available at: [Link]
-
Negishi Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Available at: [Link]
Sources
- 1. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Benzylic substitution, benzylation [organic-chemistry.org]
- 12. Catalytic enantioselective Negishi reactions of racemic secondary benzylic halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. Kumada Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry.princeton.edu [chemistry.princeton.edu]
Troubleshooting & Optimization
preventing hydrolysis of 1-(1-Chloroethyl)-2-fluorobenzene during storage
A Guide to Preventing Hydrolysis During Storage and Handling
Welcome to the Technical Support Center for 1-(1-Chloroethyl)-2-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research.
This document addresses the common challenge of hydrolysis, a reaction where water molecules can degrade the compound, leading to impurities and affecting experimental outcomes. By understanding the mechanism of degradation and implementing proper storage protocols, you can ensure the long-term viability of your materials.
Troubleshooting Guide: Hydrolysis Prevention
This section is structured in a question-and-answer format to directly address specific issues you might encounter.
Q1: I've observed a new, more polar impurity in my aged sample of 1-(1-Chloroethyl)-2-fluorobenzene during HPLC analysis. Could this be a hydrolysis product?
A1: Yes, it is highly probable that the impurity is the hydrolysis product, 1-(2-fluorophenyl)ethanol. 1-(1-Chloroethyl)-2-fluorobenzene is a type of benzylic halide. The carbon atom attached to the chlorine is a "benzylic" carbon. This position is susceptible to nucleophilic substitution reactions, where water can act as a nucleophile.[1][2]
The hydrolysis reaction proceeds via an SN1-type mechanism.[1][2] The bond between the benzylic carbon and the chlorine atom breaks, forming a relatively stable benzylic carbocation. This stability is due to the resonance delocalization of the positive charge into the adjacent benzene ring. A water molecule then attacks this carbocation, and after a proton transfer, the final product is 1-(2-fluorophenyl)ethanol and hydrochloric acid.[1] This resulting alcohol is significantly more polar than the parent chloro-compound, which explains its different retention time on a standard reverse-phase HPLC column.
Q2: What are the immediate steps I should take if I suspect hydrolysis has occurred?
A2: If you suspect hydrolysis, a systematic approach is necessary to confirm the degradation and quantify its extent.
-
Confirm Identity of Impurity: The first step is to confirm that the impurity is indeed the expected alcohol. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for this. The mass spectrum of the impurity should match that of 1-(2-fluorophenyl)ethanol.
-
Quantify the Extent of Degradation: Once confirmed, use a quantitative technique like High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the purity of your sample. You will need a reference standard of 1-(1-Chloroethyl)-2-fluorobenzene to establish a calibration curve for accurate quantification.
-
Isolate and Quarantine: Immediately isolate the suspected batch to prevent its use in further experiments. Label it clearly, indicating suspected degradation.
-
Review Storage Conditions: Conduct a thorough audit of your storage and handling procedures for this compound against the best practices outlined in the FAQ section below. This will help identify the root cause of the hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1-(1-Chloroethyl)-2-fluorobenzene degradation during storage?
A1: The primary cause of degradation is hydrolysis due to exposure to moisture.[1] Water molecules in the atmosphere or from contaminated solvents can react with the compound, leading to the formation of 1-(2-fluorophenyl)ethanol and HCl. This reaction is often catalyzed by heat and light.
Q2: What are the ideal storage conditions to prevent hydrolysis?
A2: To minimize hydrolysis, strict control over the storage environment is crucial.[3] The following conditions are recommended:
-
Temperature: Store at low temperatures, typically 2-8°C. For long-term storage, -20°C is preferable. Lower temperatures significantly slow down the rate of the hydrolysis reaction.
-
Atmosphere: Store under an inert atmosphere, such as dry argon or nitrogen.[3] This displaces moist air from the container headspace, preventing the compound from coming into contact with water vapor.
-
Moisture Control: Use containers with tight-fitting seals to prevent moisture ingress.[3] Storing the primary container within a secondary container that includes a desiccant, like silica gel, can provide an additional layer of protection.
-
Light: Store in an amber or opaque container to protect it from light, which can accelerate degradation.
Q3: How does the structure of 1-(1-Chloroethyl)-2-fluorobenzene make it susceptible to hydrolysis?
A3: The molecule's structure contains a benzylic chloride. The bond between the benzylic carbon and the chlorine is weakened because the carbocation formed upon its departure is stabilized by resonance with the aromatic ring.[1] This stabilization lowers the activation energy for the SN1 hydrolysis pathway, making it more favorable compared to a simple alkyl chloride.[2]
dot graph HydrolysisMechanism { graph [rankdir="LR", splines=ortho, label="Figure 1: SN1 Hydrolysis Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: SN1 hydrolysis pathway of 1-(1-Chloroethyl)-2-fluorobenzene.
Q4: Can I store this compound in a solution?
A4: Storing it as a solution is generally not recommended due to the increased risk of hydrolysis and other side reactions, unless the solvent is rigorously dried and stored under an inert atmosphere. If you must store it in solution, use an anhydrous, non-protic solvent like anhydrous toluene or dioxane. Never use protic solvents like alcohols or water-miscible solvents like acetone unless they are certified anhydrous.
Protocols and Workflows
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practice for storing neat 1-(1-Chloroethyl)-2-fluorobenzene.
Materials:
-
Container of 1-(1-Chloroethyl)-2-fluorobenzene
-
Schlenk flask or a vial with a PTFE-lined septum cap
-
Source of dry, inert gas (Argon or Nitrogen) with a manifold
-
Parafilm or sealing tape
-
Secondary container with desiccant
-
Refrigerator or freezer (-20°C)
Procedure:
-
If received in a standard screw-cap bottle, carefully transfer the required amount for immediate use and prepare the bulk for long-term storage.
-
Place the bulk material into a clean, dry Schlenk flask or a vial with a septum cap.
-
Connect the container to an inert gas line.
-
Gently flush the headspace of the container with the inert gas for 1-2 minutes to displace all air and moisture.
-
Seal the container tightly. For vials, ensure the septum cap is secure. For Schlenk flasks, close the stopcock.
-
Wrap the cap/joint with Parafilm as an extra precaution against moisture ingress.
-
Place the sealed primary container into a labeled secondary container that contains a desiccant.
-
Store the secondary container in a designated cold storage unit (e.g., -20°C freezer), away from oxidizing materials.[4]
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general method to assess the purity and detect the presence of the hydrolysis byproduct.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temp. | 30°C |
| Sample Prep. | Dilute sample in Acetonitrile to ~1 mg/mL |
Note: This is a starting method. Optimization may be required based on the specific instrument and column used.
Troubleshooting Workflow Diagram
This diagram illustrates the decision-making process when a quality issue is suspected.
Caption: A workflow for troubleshooting suspected sample degradation.
References
- Filo. (2025, December 20). hydrolysis (of benzyl chloride).
- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729.
- (1950). The mechanism of the hydrolysis of benzyl chloride. SciSpace.
- (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis.
- Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?
- PubChem. (2018, December 3). Benzyl Chloride | C6H5CH2Cl | CID 7503.
- Brown, D., & Hudson, R. F. (1951). Mechanism of Hydrolysis of Benzoyl Chloride.
- Google Patents. (n.d.).
- Chapman University. (n.d.). Guidelines for Chemical Storage.
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- ResearchGate. (2025, August 10).
- PubMed. (1997, August 5).
- Rzepa, H. (2015, November 12). How to stop (some) acetals hydrolysing. Henry Rzepa's Blog.
- OECD SIDS. (2004, January 30). Benzene, 1-chloro-2-(chloromethyl)- CAS N°: 611-19-8.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 1- Chloro-2-(2-chloroethyl)benzene and 1-Chloro-4.
- PubMed. (1998, April 17).
- RSC Publishing. (n.d.).
- ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides.
Sources
purification of 1-(1-Chloroethyl)-2-fluorobenzene by vacuum distillation
Document ID: TS-PUR-2024-CFB Department: Process Chemistry & Separation Science Last Updated: February 22, 2026[1]
Executive Summary & Compound Profile
User: Researchers, Process Chemists Subject: Vacuum Distillation Protocol for 1-(1-Chloroethyl)-2-fluorobenzene Criticality: High (Thermal Instability Risk)
1-(1-Chloroethyl)-2-fluorobenzene is a benzylic chloride derivative.[1] Like its non-fluorinated analog (1-chloroethylbenzene), it is thermally labile .[1] The benzylic C-Cl bond is prone to heterolytic cleavage, leading to the elimination of hydrogen chloride (HCl) and the formation of 2-fluorostyrene.[1]
The Danger: This elimination reaction is autocatalytic .[1] The HCl by-product catalyzes further decomposition, potentially leading to rapid polymerization (tar formation) or a "runaway" pressure increase in the distillation system.[1]
Physical Property Estimates (Reference Data)
Note: Exact values depend on isomeric purity and pressure. Values below are extrapolated from 1-(1-chloroethyl)benzene and fluorobenzene analogs.
| Property | Estimated Value | Notes |
| Boiling Point (Atm) | ~185–195 °C | Do NOT distill at atmospheric pressure. |
| Boiling Point (Vacuum) | 85–95 °C @ 15 mmHg | Target range for fraction collection.[1][2] |
| Density | ~1.15–1.20 g/mL | Fluorine adds mass vs. parent compound (1.06 g/mL).[1] |
| Appearance | Colorless liquid | Turns pink/brown upon decomposition.[1] |
| Stability | Moisture/Acid Sensitive | Hydrolyzes to alcohol; Eliminates HCl with heat.[1] |
Pre-Distillation Workflow (The "Safety Net")
Core Directive: You cannot distill "dirty" crude material.[1] Residual acid (from synthesis) or water will guarantee decomposition during heating.[1]
Diagram 1: Purification Workflow
Caption: Critical workflow to prevent autocatalytic decomposition. Step 3 (Stabilization) is often overlooked but essential for benzylic halides.[1]
Protocol Details
-
Neutralization: Wash the organic layer with cold saturated NaHCO₃ until CO₂ evolution ceases completely.[1] Follow with a brine wash.[1]
-
Drying: Dry over anhydrous MgSO₄ for at least 30 minutes. Do not use CaCl₂ if it contains lime impurities that might be too basic, though neutral CaCl₂ is acceptable.[1]
-
Filtration: Filter into the distillation flask.
Vacuum Distillation Standard Operating Procedure (SOP)
Objective: Isolate product while maintaining pot temperature below 110°C.
Equipment Setup
-
Flask: Round-bottom with a magnetic stir bar (vigorous stirring is required to prevent hot spots).[1]
-
Column: Short-path distillation head (Vigreux is acceptable if vacuum is strong, but minimize hold-up volume).
-
Vacuum: High-vacuum pump capable of <10 mmHg is preferred.[1]
-
Manometer: Digital or mercury manometer (essential for reproducibility).
-
Cold Trap: Liquid nitrogen or dry ice/acetone trap (Protects pump from HCl and fluorinated volatiles).[1]
The "Sacrificial Base" Technique
Expert Insight: Add 0.5% w/w solid Potassium Carbonate (K₂CO₃) or Calcium Oxide (CaO) directly into the distillation pot.[1]
-
Why? If any HCl is generated thermally, the solid base neutralizes it immediately, breaking the autocatalytic cycle before it turns your product into tar.[1]
Step-by-Step Procedure
-
Degassing: Apply vacuum to the cold flask first to remove residual solvents (dichloromethane/ether).[1]
-
Heating: Begin heating the oil bath slowly.
-
Target Bath Temp: Start at 20°C above expected BP. Do not exceed 130°C.[1]
-
-
Fraction Collection:
-
Shutdown: Remove heat source first. Allow to cool under vacuum. Then backfill with Nitrogen/Argon (never air/moisture).[1]
Troubleshooting Guide
Diagram 2: The Decomposition Cycle
Caption: The "Runaway" Effect.[1] Free HCl accelerates the breakdown of the remaining product.[1] Neutralization is the only stop-gap.
Symptom-Cause-Solution Table
| Symptom | Probable Cause | Corrective Action |
| Distillate turns pink/red | Trace acid causing polymerization.[1] | Stop immediately. Re-wash crude with NaHCO₃.[1] Add solid K₂CO₃ to the pot. |
| Vapor temp fluctuates wildly | "Bumping" due to water or solvent.[1] | Degas thoroughly at room temp before heating.[1] Use a larger stir bar. |
| Rapid pressure rise | HCl evolution (decomposition).[1] | Lower bath temp. Check cold trap. If persistent, product is degrading; abort.[1] |
| Product is cloudy | Water contamination (Hydrolysis risk).[1] | Dry distillate over molecular sieves (4Å). Do not redistill without drying.[1] |
| Low Yield / Black Pot Residue | Thermal elimination of HCl.[1] | Vacuum was too weak (boiling point too high). Improve vacuum to <5 mmHg to lower bath temp. |
Frequently Asked Questions (FAQ)
Q: Can I use a rotary evaporator instead of a distillation setup? A: Only for solvent removal. A rotovap usually lacks the fractionation capability to separate the product from the styrene byproduct or unreacted starting material.[1] Furthermore, rotovaps rarely achieve the deep vacuum needed to keep the temperature safe.[1]
Q: Why is my product fuming when exposed to air? A: This indicates significant hydrolysis (reacting with moisture in the air to release HCl) or residual dissolved HCl.[1] The product must be stored over activated molecular sieves in a sealed container under Argon.
Q: I don't have 1-(1-Chloroethyl)-2-fluorobenzene specific data. How do I know when to collect? A: Use the "Analog + Delta" method .[1]
-
Look up 1-(1-chloroethyl)benzene (BP ~85°C @ 20 mmHg).[1][2][4]
-
Add ~5-10°C for the fluorine substituent.[1]
-
Expect your product between 90–100°C @ 20 mmHg .
-
Always confirm fractions via TLC or NMR (look for the quartet at ~5.2 ppm for the benzylic proton).[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for purification of unstable alkyl halides). [1]
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1] (Standard reference for drying agents and distillation limits).
-
NIST Chemistry WebBook. Data for (1-Chloroethyl)benzene (Analog). (Used for boiling point extrapolation).[1] [1]
-
Organic Syntheses. Preparation of Fluorobenzene (Coll. Vol. 2, p. 295).[1] (Reference for handling fluorinated aromatics). [1]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 2-fluoro-alpha-methylbenzyl chloride
Welcome to the technical support center for 2-fluoro-alpha-methylbenzyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during chemical synthesis, particularly focusing on the challenge of low reaction conversion rates. The following information is presented in a question-and-answer format to directly address specific experimental problems.
Part 1: Understanding the Substrate
Q1: What are the key chemical properties of 2-fluoro-alpha-methylbenzyl chloride that influence its reactivity and can lead to low conversion?
A1: Understanding the inherent properties of 2-fluoro-alpha-methylbenzyl chloride is the first step in troubleshooting. Several structural features directly impact its reactivity:
-
Electronic Effects of the Fluorine Atom: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I), which can influence the electron density of the aromatic ring and the stability of potential carbocation intermediates. This makes the benzylic carbon more electrophilic.[1]
-
Steric Hindrance: The presence of both an alpha-methyl group and an ortho-fluoro group creates significant steric bulk around the benzylic carbon. This can physically block the approach of nucleophiles, particularly in reactions that follow an SN2 mechanism.[2]
-
Dual Reactivity (SN1 and SN2): As a secondary benzylic halide, this compound can react via both SN1 and SN2 pathways.[3][4] The benzylic position provides resonance stabilization for a carbocation (favoring SN1), but it is also accessible enough for some nucleophiles to engage in a backside attack (SN2).[3][4][5] The reaction conditions you choose will heavily influence which pathway dominates, and a mismatch can lead to low yields.
-
Moisture Sensitivity: Like many benzyl chlorides, this compound is sensitive to moisture and can hydrolyze to the corresponding alcohol, 2-fluoro-alpha-methylbenzyl alcohol.[6][7] This not only consumes your starting material but the resulting water can also deactivate moisture-sensitive catalysts like Lewis acids.
Part 2: Troubleshooting Nucleophilic Substitution Reactions
Q2: I'm attempting a nucleophilic substitution, but my conversion rate is disappointingly low. What are the most common culprits?
A2: Low yields in nucleophilic substitutions with this substrate are common and can typically be traced back to a few key factors related to the reaction mechanism and conditions.
-
Inappropriate Reaction Mechanism: You may be using conditions that favor the wrong mechanistic pathway.
-
For an SN2 reaction: Steric hindrance from the alpha-methyl and ortho-fluoro groups is a major barrier.[2] If your nucleophile is bulky or the solvent doesn't adequately support an SN2 transition state, the reaction will be slow or fail.
-
For an SN1 reaction: The stability of the secondary benzylic carbocation is crucial. If the solvent is not polar enough to stabilize this intermediate, the reaction will not proceed efficiently.[3]
-
-
Poor Nucleophile or Leaving Group:
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The solvent plays a defining role in determining the reaction pathway.[2] A mismatch between the desired mechanism and the solvent is a frequent cause of failure.
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier, or conversely, excessive heat could be promoting decomposition or elimination side reactions.
-
-
Competing Side Reactions: Elimination reactions (E1 or E2) to form a styrene derivative are often in competition with substitution and can become the major pathway under the wrong conditions (e.g., with a sterically hindered, strongly basic nucleophile).
Q3: How can I systematically optimize my nucleophilic substitution reaction to improve the conversion rate?
A3: A systematic approach to optimization is crucial. We recommend focusing on solvent and temperature screening as a primary strategy.
Experimental Protocol: Solvent and Temperature Screening for Nucleophilic Substitution
-
Setup: In parallel reaction vials, add 2-fluoro-alpha-methylbenzyl chloride (1.0 eq) and your nucleophile (1.1 - 1.5 eq).
-
Solvent Addition: To each vial, add a different anhydrous solvent. See the table below for suggestions based on the likely mechanism.
-
Temperature Gradient: Run each solvent reaction at three different temperatures: room temperature (20-25°C), a moderate temperature (e.g., 50°C), and a higher temperature (e.g., 80°C).
-
Monitoring: Monitor the consumption of the starting material at set time points (e.g., 1h, 4h, 12h, 24h) using a suitable analytical technique like TLC, GC, or LC-MS.
-
Analysis: Identify the solvent and temperature combination that provides the highest conversion to the desired product with the fewest byproducts.
Data Presentation: Solvent Selection Guide
| Desired Mechanism | Solvent Class | Recommended Solvents | Rationale |
| SN2 | Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes the charged nucleophile without solvating it, enhancing its reactivity. |
| SN1 | Polar Protic | Ethanol, Methanol, Water | Stabilizes the carbocation intermediate and the departing leaving group. |
Mandatory Visualization: Optimization Workflow
Caption: Workflow for troubleshooting low conversion in nucleophilic substitutions.
Part 3: Troubleshooting Friedel-Crafts Alkylation Reactions
Q4: My Friedel-Crafts alkylation reaction is failing or giving a very low yield. What is going wrong?
A4: Friedel-Crafts reactions are notoriously sensitive to specific conditions, and failure is often due to issues with the catalyst or the substrates.[9]
-
Catalyst Deactivation: This is the most common cause of failure. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[9][10] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.
-
Insufficient Catalyst: The product of the alkylation can sometimes form a complex with the Lewis acid, effectively removing the catalyst from the reaction. For this reason, Friedel-Crafts reactions often require stoichiometric amounts of the catalyst, not just catalytic amounts.[9][10]
-
Deactivated Aromatic Substrate: The aromatic compound you are trying to alkylate cannot have strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[9] These groups deactivate the ring towards electrophilic aromatic substitution.
-
Problematic Functional Groups: Aromatic substrates with amine (-NH₂) or hydroxyl (-OH) groups will react with the Lewis acid catalyst, leading to deactivation of both the catalyst and the substrate.[9][10]
-
Polyalkylation: The alkylated product is often more reactive than the starting aromatic compound, which can lead to multiple alkylations on the same ring and a mixture of products.
Q5: What is the best-practice protocol for setting up a Friedel-Crafts alkylation to maximize my chances of success?
A5: A rigorous adherence to anhydrous conditions and a specific order of addition are paramount for success.
Experimental Protocol: Best Practices for Anhydrous Friedel-Crafts Alkylation
-
Glassware Preparation: All glassware (flask, dropping funnel, condenser) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and assembled hot under a stream of inert gas (Nitrogen or Argon).
-
Inert Atmosphere: The reaction must be maintained under a positive pressure of inert gas throughout the entire procedure to prevent atmospheric moisture from entering the system.
-
Reagent & Solvent Preparation: Use anhydrous solvents (packaged under N₂ or freshly distilled) and ensure your aromatic substrate is dry.
-
Catalyst Addition: To the reaction flask containing the anhydrous solvent and the aromatic substrate, add the Lewis acid catalyst (e.g., AlCl₃) portion-wise at a low temperature (e.g., 0°C). Allow the mixture to stir for 15-30 minutes to form the complex.
-
Substrate Addition: Dissolve the 2-fluoro-alpha-methylbenzyl chloride in a small amount of anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Controlling the addition rate is critical to manage the exotherm and prevent side reactions.
-
Reaction & Workup: After the addition is complete, allow the reaction to stir at the optimized temperature, monitoring by TLC. Upon completion, the reaction must be carefully quenched by pouring it onto crushed ice, often containing concentrated HCl to hydrolyze the catalyst complexes.[9]
Mandatory Visualization: Friedel-Crafts Critical Steps
Caption: Critical workflow and common pitfalls in Friedel-Crafts alkylation.
Part 4: Analytical Monitoring
Q6: How can I effectively monitor my reaction to understand why the conversion is low?
A6: Real-time or frequent monitoring is key to diagnosing a stalled or slow reaction. Choosing the right technique is important.[11][12]
Data Presentation: Comparison of Analytical Techniques
| Technique | Primary Use | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Qualitative, rapid check of reaction progress. | Fast, inexpensive, requires minimal sample. | Not quantitative, can be difficult to resolve similar compounds. |
| Gas Chromatography (GC) | Quantitative analysis of volatile components (starting material, product). | High resolution, quantitative, can be coupled with MS for identification. | Requires compounds to be thermally stable and volatile. |
| High-Performance Liquid (HPLC) | Quantitative analysis for a wide range of non-volatile compounds. | Highly quantitative, versatile, suitable for complex mixtures. | More expensive, longer run times than GC. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and in-situ monitoring. | Provides detailed structural information, can monitor reactions directly. | Lower sensitivity, requires expensive equipment, complex for mixtures.[13] |
| Mass Spectrometry (MS) | Identification of products and byproducts. | Highly sensitive, provides molecular weight information. | Typically coupled with GC or LC for separation. |
Part 5: Frequently Asked Questions (FAQs)
-
Q: My 2-fluoro-alpha-methylbenzyl chloride has a yellow tint. Can I still use it?
-
A: A pale yellow color may indicate slight decomposition, likely hydrolysis to the corresponding alcohol or the formation of other impurities. While it might still be usable for some robust reactions, its purity should be checked by GC or NMR before use in a sensitive or large-scale synthesis. For best results, purification by distillation under reduced pressure may be necessary.
-
-
Q: Can the ortho-fluoro group participate in any side reactions?
-
A: While the C-F bond is generally very strong, under harsh conditions (e.g., very strong bases or organometallic reagents), nucleophilic aromatic substitution (SNAr) could be a theoretical possibility, but it is highly unlikely under typical substitution or Friedel-Crafts conditions. The primary role of the fluorine is electronic and steric.
-
-
Q: What are the most critical safety precautions when handling this compound?
-
A: 2-fluoro-alpha-methylbenzyl chloride is a corrosive and lachrymatory compound.[6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][14][15] Be aware of its reactivity with moisture and incompatible materials like strong bases and alcohols.[7][14][15]
-
References
-
Quora. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?[Link]
-
BITS Pilani. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Allen. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.[Link]
-
PrepChem.com. (n.d.). Synthesis of 2-fluoro-α-methylbenzyl cyanide. [Link]
-
University of Calgary. (n.d.). Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
-
SPCMC. (n.d.). Factors Affecting the Rates of SN1 and SN2 Reactions. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
NIST. (n.d.). 2-Chloro-6-fluorobenzyl chloride. [Link]
-
Reddit. (2024). Friedel-Crafts alkylation problem. [Link]
-
ResearchGate. (2017). Can vinyl benzyl chloride make a stable carbocation through Friedel crafts alkylation?[Link]
-
Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
PubChem. (n.d.). 2-Fluorobenzoyl chloride. [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PubMed. (n.d.). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. [Link]
-
ResearchGate. (2025). Sensitive Single Step Fluorimetric Method for Monitoring Solid-Phase Reactions on Polystyrene Resin-Bound Chloride Groups. [Link]
-
MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
Sources
- 1. CAS 345-35-7: 2-Fluorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 2. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 3. quora.com [quora.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain. [allen.in]
- 6. 2-FLUOROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 12. NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 13. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 14. fishersci.com [fishersci.com]
- 15. synquestlabs.com [synquestlabs.com]
Technical Support Center: Purification of Reaction Mixtures Containing 1-(1-Chloroethyl)-2-fluorobenzene
Executive Summary & Physicochemical Profile
User Query: How do I remove unreacted 1-(1-Chloroethyl)-2-fluorobenzene from my reaction mixture?
Technical Diagnosis: The molecule , 1-(1-Chloroethyl)-2-fluorobenzene , is a benzylic chloride . Unlike aryl chlorides (where the halogen is attached directly to the ring), benzylic chlorides are highly reactive electrophiles. They are prone to thermal elimination (yielding styrenes) and hydrolysis (yielding alcohols).
Successful removal depends on exploiting its high electrophilicity or its specific volatility profile without degrading your desired product.
Compound Profile: 1-(1-Chloroethyl)-2-fluorobenzene
| Property | Value / Characteristic | Implication for Purification |
| Structure Class | Benzylic Halide (Secondary) | High susceptibility to SN2/SN1 reactions. |
| Boiling Point | Est. 85–90°C @ 15 mmHg | Volatile, but requires vacuum to prevent decomposition. |
| Thermal Stability | Low to Moderate | Risk of elimination to 2-fluorostyrene (polymerizable impurity) above 100°C. |
| Solubility | Lipophilic (LogP ~3.0) | Hard to separate from non-polar products via simple extraction. |
| Primary Hazard | Alkylating Agent / Lachrymator | Must be neutralized before waste disposal. |
Module 1: High-Value/Small-Scale Purification (<5g)
Recommended Method: Solid-Phase Scavenging
For medicinal chemistry or library synthesis, the most efficient method is chemoselective scavenging . This avoids thermal stress and aqueous workups that might form emulsions.
The Protocol: Nucleophilic Scavenging
We utilize a polymer-supported amine (e.g., PS-Trisamine or PS-Thiophenol) to covalently bind the unreacted benzylic chloride. The impurity becomes part of the solid phase and is removed via filtration.
Reagents:
-
Scavenger Resin: PS-Trisamine (Tris(2-aminoethyl)amine on polystyrene) or PS-Thiophenol.
-
Loading: Typically 3.0–4.0 mmol/g.
-
Stoichiometry: 2–3 equivalents relative to the estimated unreacted starting material.
Step-by-Step Guide:
-
Dilution: Dilute crude reaction mixture in DCM, THF, or DMF (solvents that swell polystyrene resins).
-
Addition: Add 3 equivalents of PS-Trisamine resin.
-
Incubation: Agitate (do not stir with magnetic bar to avoid grinding resin) at Room Temperature for 2–4 hours.
-
Note: Benzylic chlorides react faster than aryl halides; mild heating (40°C) can accelerate this if the impurity is stubborn.
-
-
Filtration: Filter the mixture through a fritted funnel or a Celite pad.
-
Rinse: Wash the resin cake with DCM to recover any entrained product.
-
Concentration: Evaporate solvent. The filtrate contains your product, free of the alkylating agent.
Why this works: The benzylic chloride alkylates the resin-bound amine. The resulting ammonium salt is insoluble and trapped on the bead.
Figure 1: Workflow for solid-phase scavenging of electrophilic benzylic chlorides.
Module 2: Large-Scale Purification (>10g)
Recommended Method: Chemical Derivatization (Solubility Switching)
On a larger scale, resins are cost-prohibitive. We instead use a solution-phase "catch-and-release" strategy by converting the lipophilic chloride into a basic amine or a polar alcohol.
Option A: The "Morpholine Switch" (Recommended)
React the impurity with a cheap, secondary amine (morpholine) to create a basic tertiary amine, which can then be washed out with acid.
Protocol:
-
Scavenging: Add 1.5–2.0 equivalents of morpholine (relative to the impurity) to the reaction mixture.
-
Heat: Warm to 50–60°C for 1–2 hours. Monitor by TLC (the non-polar benzylic chloride spot should disappear).
-
Workup:
-
Dilute with Ethyl Acetate or Ether.
-
Wash 1: 1M HCl (aq). Crucial Step: The morpholine-adduct protonates and moves to the aqueous layer. Excess morpholine also moves to the aqueous layer.
-
Wash 2: Brine.
-
Dry: Na₂SO₄ and concentrate.
-
Option B: Hydrolysis (If Product is Acid-Sensitive)
Convert the chloride to an alcohol, significantly changing its polarity (Rf value) to facilitate silica chromatography.
Protocol:
-
Add DMSO and a small amount of water (5:1 ratio) to the mixture.
-
Heat to 80°C for 2 hours.
-
The benzylic chloride hydrolyzes to 1-(1-hydroxyethyl)-2-fluorobenzene .
-
Perform standard chromatography.[1] The alcohol will elute much later (more polar) than the original chloride or most non-polar products.
Module 3: Troubleshooting FAQs
Q1: Can I just distill it off? A: Yes, but with caution. 1-(1-Chloroethyl)-2-fluorobenzene is thermally sensitive.
-
Risk: At atmospheric pressure, the boiling point is high (>180°C). Prolonged heating at this temperature causes elimination of HCl, forming 2-fluorostyrene . This styrene can polymerize, creating a "tar" in your flask.
-
Solution: Use high vacuum (<10 mmHg) to keep the bath temperature below 100°C.
Q2: I see a new spot on TLC just below my solvent front. What is it? A: This is likely the elimination product, 2-fluorostyrene . If your reaction conditions were basic (e.g., K₂CO₃, Et₃N) and heated, you likely eliminated some of the starting material. Styrenes are very non-polar and hard to separate from other non-polar products.
-
Fix: Treat the mixture with KMnO₄ (dilute) to oxidize the styrene to a carboxylic acid, which can be removed via basic wash.
Q3: Is this compound stable on Silica Gel? A: Benzylic chlorides are moderately stable on silica but can streak due to slow hydrolysis (reaction with moisture on the silica surface).
-
Tip: Add 1% Triethylamine to your eluent to neutralize the silica acidity and prevent streaking/degradation during the column run.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the safest purification route for your specific scenario.
Figure 2: Decision matrix for purification methodology based on scale and product stability.
References
-
Sigma-Aldrich. 1-Chloro-2-fluorobenzene Product & Safety Data. (Note: While for the aryl chloride isomer, physical data provides a baseline for the benzylic derivative). Link
-
Biotage. Solid-Supported Reagents and Scavengers: Path to Rapid Purification. Explains the mechanism of PS-Trisamine for electrophile removal. Link
-
BenchChem. Effect of Benzyl Chloride Impurities on Reaction Outcome. Details the hydrolysis and elimination risks of benzylic chlorides. Link
-
ScienceMadness & Reddit Chemistry Archives. Community consensus on removing benzyl chloride via hydrolysis vs. amine scavenging.Link
Sources
Technical Support Center: Coupling of 1-(1-Chloroethyl)-2-fluorobenzene
Ticket ID: #BENZ-CL-002-F Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Troubleshooting Catalyst Deactivation & "Poisoning" in Secondary Benzylic Chloride Coupling
Executive Summary: The "Secondary" Challenge
You are encountering stalling or low yields with 1-(1-Chloroethyl)-2-fluorobenzene . While your initial diagnosis may be "catalyst poisoning," the root cause with this specific substrate is often a competition between
This substrate presents a "Perfect Storm" of reactivity challenges:
-
Secondary Benzylic Chloride: Unlike primary benzyl chlorides, the methine proton (
-H) and the methyl group ( -H) create a pathway for rapid elimination to form 2-fluorostyrene . -
Ortho-Fluorine Effect: The electron-withdrawing fluorine destabilizes the oxidative addition intermediate, making the Pd(II) species prone to agglomeration (Pd black) before transmetallation can occur.
Diagnostic Module: Is it Poison or Instability?
Before changing ligands, you must determine if your catalyst is being chemically poisoned (by impurities) or mechanically deactivated (by pathway competition).
The "Split-Vial" Test Protocol
Perform this test when the reaction stalls (e.g., at 30% conversion).
-
Aliquot A (Standard): Leave as is.
-
Aliquot B (Substrate Spike): Add 10% more 1-(1-Chloroethyl)-2-fluorobenzene.
-
Aliquot C (Catalyst Spike): Add 10% fresh catalyst/ligand solution.
-
Result 1: If C resumes reaction but B does not
Catalyst Death (Instability/Agglomeration). Most likely scenario. -
Result 2: If neither resumes
Product Inhibition or Irreversible Poisoning (e.g., byproduct accumulation). -
Result 3: If B resumes reaction
Substrate Decomposition (Your starting material degraded).
Visualizing the Failure Pathways
Figure 1: The "Styrene Trap." With secondary benzylic chlorides, the pathway to Styrene (Red) is often kinetically favored over the Product (Green) using standard ligands, leading to catalyst precipitation.
Technical Deep Dive: The Mechanism of Failure
A. The -Hydride Elimination Trap
The 1-chloroethyl group contains
-
Symptom: You observe 2-fluorostyrene in your LCMS/GCMS traces.
-
Consequence: This releases a [H-Pd-Cl] species. In the presence of base, this should regenerate Pd(0), but often these hydrides are unstable and collapse into inactive Palladium black colloids.
B. The Ortho-Fluoro Destabilization
While Fluorine is small (Van der Waals radius ~1.47 Å), it is highly electronegative.
-
Effect: It pulls electron density from the aromatic ring, making the C-Cl bond stronger and the oxidative addition slower.
-
Cheliation: In some solvents, the Fluorine may weakly chelate to the Pd, occupying a coordination site needed for the boronic acid/amine, further stalling the cycle and inviting decomposition.
Mitigation Strategies & Protocols
To fix this, we must accelerate Transmetallation/Reductive Elimination to outcompete
Strategy 1: Ligand Selection (The "Buchwald" Switch)
Standard PPh3 or dppf ligands are insufficient for secondary benzylic chlorides. You require bulky, electron-rich biaryl phosphines.
| Ligand | Suitability | Mechanism of Action |
| SPhos | ⭐⭐⭐⭐⭐ (Gold Std) | High electron density facilitates oxidative addition; Bulk prevents |
| XPhos | ⭐⭐⭐⭐ | Similar to SPhos, excellent for chlorides. |
| PPh3 | ❌ (Avoid) | Too small, promotes |
| dppf | ⚠️ (Risky) | Often leads to high homocoupling. |
Strategy 2: The "Slow Addition" Protocol
High concentrations of the benzylic chloride promote Homocoupling (dimerization to form 1,2-bis(2-fluorophenyl)-1,2-dimethylethane).
Protocol:
-
Reactor: Charge flask with Catalyst (e.g., Pd(OAc)2 + SPhos), Base (K3PO4), and Nucleophile (Boronic acid/Amine) in solvent (Toluene/Water 10:1).
-
Substrate Prep: Dissolve 1-(1-Chloroethyl)-2-fluorobenzene in a minimal amount of toluene.
-
Action: Use a syringe pump to add the substrate solution over 1–2 hours at reaction temperature.
-
Why? Keeps the Pd(II)-benzyl species concentration low, forcing it to react with the abundant nucleophile rather than eliminating or homocoupling.
-
Strategy 3: Base & Solvent Tuning
-
Base: Switch to K3PO4 (anhydrous) finely ground.[2] Carbonates (Cs2CO3) can sometimes be too basic, promoting elimination of HCl to form styrene directly (E2 mechanism) before the catalyst even touches the molecule.
-
Solvent: Use CPME (Cyclopentyl methyl ether) or Toluene with a defined water spike (5% v/v). Totally anhydrous conditions often fail because boronic acids require moisture to form the active boronate species.
Frequently Asked Questions (FAQs)
Q: My reaction mixture turns black immediately upon heating. Is the catalyst dead? A: Yes, "Pd Black" indicates the formation of bulk palladium metal, which is catalytically inactive. This usually means the ligand failed to stabilize the Pd(0) source.
-
Fix: Pre-stir Pd(OAc)2 and SPhos at room temperature for 30 minutes before adding the substrate to ensure the active L-Pd-L species is formed.
Q: Can I use the bromide analogue instead of the chloride?
A: Yes, if available. 1-(1-Bromoethyl)-2-fluorobenzene undergoes oxidative addition much faster. This allows the catalytic cycle to turn over before the catalyst has time to decompose. However, the risk of
Q: I see a peak with Mass = (Substrate x 2) - Cl2. What is this? A: This is the Homocoupling Dimer . It occurs when the Pd(II)-benzyl species reacts with another molecule of substrate or a second Pd(II)-benzyl species.
-
Fix: Implement the Slow Addition Protocol (Strategy 2) immediately.
Q: Does the fluorine atom react? A: Unlikely under standard Suzuki/Buchwald conditions ( < 100°C). C-F activation typically requires specialized Ni-catalysts or extremely high temperatures. If you see loss of Fluorine, check for SNAr side reactions (rare with weak nucleophiles).
References
-
Catalyst Selection for Benzylic Chlorides
-
Mechanism of Beta-Hydride Elimination
- Title: "Mechanistically informed selection rules for competing β-hydride and β-heteroatom elimin
- Source: ETH Zurich Research Collection.
- Context: Details why bulky ligands favor cross-coupling over elimin
-
Troubleshooting Pd-Catalyzed Coupling
- Title: "Diagnosing issues with a failed Suzuki coupling?"
- Source: r/ChemPros (Community Knowledge Base).
- Context: Practical discussion on "Pd Black" formation and the necessity of w
-
Ortho-Substituent Effects
- Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
- Source: Yoneda Labs.
- Context: Explains steric and electronic impacts of ortho-substitution on transmetall
Sources
Validation & Comparative
Technical Guide: GC-MS Determination of Purity for 1-(1-Chloroethyl)-2-fluorobenzene
Executive Summary
Determining the purity of 1-(1-Chloroethyl)-2-fluorobenzene presents a specific analytical paradox: the molecule is volatile enough for Gas Chromatography (GC) but possesses a benzylic chloride moiety susceptible to thermal degradation. Standard "cookbook" GC methods often fail for this class of compounds because high inlet temperatures catalyze the elimination of HCl, artificially creating 2-fluorostyrene as an artifactual impurity.
This guide outlines a validated, self-checking GC-MS workflow designed to distinguish between intrinsic impurities and method-induced degradation. While GC-FID is superior for linear quantitation, GC-MS (Electron Ionization) is selected here as the primary method for purity profiling due to its ability to structurally identify unexpected halogenated side-products.
Compound Profile & Analytical Challenges
Before method development, one must understand the molecule's behavior inside the instrument.
| Property | Specification | Analytical Implication |
| Molecular Formula | M+ peaks at m/z 158 (35Cl) and 160 (37Cl). | |
| Structure | Benzylic Halide | High Reactivity: Susceptible to hydrolysis (reacts with moisture) and alcoholysis (reacts with MeOH). |
| Thermal Stability | Low to Moderate | Elimination Risk: Can lose HCl to form 2-fluorostyrene at T > 200°C in active liners. |
| Boiling Point | ~86°C (at 15 mmHg) | Volatile; elutes early on standard 5% phenyl columns. |
The "Inlet Artifact" Phenomenon
A common error in analyzing benzylic chlorides is observing a peak for the corresponding styrene.
-
Scenario A (Real Impurity): The sample actually contains 2-fluorostyrene due to poor synthesis control.
-
Scenario B (Artifact): The 1-(1-Chloroethyl)-2-fluorobenzene degrades inside the hot GC injector.
-
Solution: The protocol below includes a "Cold Split" technique to validate peak origin.
Method Comparison: Why GC-MS?
For this specific intermediate, GC-MS offers the necessary structural resolution that FID and HPLC lack.
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV |
| Primary Use | Purity Profiling & ID | Routine QA/QC | Thermally Unstable Samples |
| Specificity | High: Mass spectrum confirms if a peak is an isomer or a degradant. | Low: Relies solely on retention time. | Medium: UV spectra are non-specific for alkyl-benzenes. |
| Sensitivity | Excellent (SIM mode for trace impurities). | Good (Wide linear dynamic range).[1] | Moderate (Low UV absorption of alkyl halides). |
| Risk Factor | Thermal degradation in source/inlet. | Thermal degradation in inlet. | Hydrolysis of Cl- group in aqueous mobile phases. |
Experimental Protocol
Reagents & Sample Preparation
Critical Warning: Do NOT use Methanol or Ethanol as the diluent. Benzylic chlorides undergo solvolysis in alcohols to form ethers (e.g., methyl ethers), which will appear as impurities.
-
Solvent: Dichloromethane (DCM) or n-Hexane (HPLC Grade, dried over molecular sieves).
-
Concentration: 1.0 mg/mL (1000 ppm).
-
Vial: Amber glass with PTFE-lined cap (to prevent photolysis).
Instrumentation (GC-MS Conditions)
-
System: Agilent 7890/5977 or equivalent single-quadrupole MS.
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Reasoning: The "Ultra Inert" phase is critical. Active silanol sites on standard columns can catalyze the dehydrohalogenation of the analyte.
-
GC Parameters
-
Inlet Mode: Split Injection (Ratio 50:1).
-
Inlet Temperature: 180°C (Keep this low! Standard 250°C will cause degradation).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold 40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 150°C.
-
Ramp 25°C/min to 280°C (Bake out).
-
MS Parameters (EI Source)
-
Source Temp: 230°C.
-
Transfer Line: 250°C.
-
Scan Mode: Full Scan (m/z 35–300) for purity assignment.
-
Solvent Delay: 2.5 min (Protect filament from DCM).
Data Analysis & Interpretation
Identification of the Main Peak
The mass spectrum of 1-(1-Chloroethyl)-2-fluorobenzene is distinct:
-
Molecular Ion (M+): Small peaks at m/z 158 and 160 (3:1 ratio due to Cl isotopes).
-
Base Peak: m/z 123 (
). This results from the loss of the Chlorine atom . -
Tropylium Ion: m/z 103 (Loss of HF from the base peak).
Common Impurity Markers
When integrating the Total Ion Chromatogram (TIC), look for these specific m/z signatures:
| Impurity Name | Relative RT | Key Ions (m/z) | Origin |
| 2-Fluorostyrene | < 1.0 (Earlier) | 122 ( | Thermal artifact OR elimination byproduct. |
| 1-Ethyl-2-fluorobenzene | < 1.0 (Earlier) | 124 ( | Unreacted precursor (over-reduction). |
| 1-(1-Hydroxyethyl)-2-fluorobenzene | > 1.0 (Later) | 140 ( | Hydrolysis product (wet solvent). |
The "Inlet Temp Check" (Self-Validation)
To prove your method is valid, run the sample twice:
-
Run A: Inlet at 180°C.
-
Run B: Inlet at 250°C.
-
Observation: If the 2-Fluorostyrene peak area increases significantly in Run B, the impurity is being generated in situ by the instrument. You must report the purity based on Run A (or lower).
Visualization of Analytical Logic
Diagram 1: Method Development Workflow
This flowchart illustrates the decision-making process for handling thermally labile benzylic halides.
Caption: Workflow demonstrating the critical impact of inlet temperature on the accuracy of purity determination for benzylic chlorides.
Diagram 2: Degradation Pathway in Injector
Understanding the chemistry inside the liner is crucial for troubleshooting.
Caption: The thermal elimination mechanism that occurs in active or overheated GC liners, leading to false impurity reporting.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Restek Corporation. (2020). Analysis of Chlorinated Hydrocarbons and Solvents by GC-FID/ECD. [Link]
-
Agilent Technologies. (2018). Optimizing Split/Splitless Injection Port Parameters for Thermally Labile Compounds. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Benzene, 1-chloro-2-fluoro- (Analogous fragmentation data). [Link]
Sources
A Comparative Analysis of Chloro vs. Bromo Leaving Groups in Nucleophilic Aromatic Substitution on Ethyl Fluorobenzenes
For Researchers, Scientists, and Drug Development Professionals
In the realm of nucleophilic aromatic substitution (SNAr), the choice of leaving group is a critical parameter that can dictate reaction efficiency and feasibility. While traditional SN1 and SN2 reactions favor iodide and bromide as superior leaving groups due to weaker carbon-halogen bonds, the landscape of SNAr presents a counterintuitive trend. This guide provides an in-depth technical comparison of chloro and bromo substituents as leaving groups on ethyl fluorobenzene scaffolds, supported by mechanistic principles and experimental insights.
The SNAr Mechanism and the "Element Effect"
Nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination mechanism.[1][2] The first and often rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group, which temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4][5] The second step involves the expulsion of the leaving group, which restores the aromaticity of the ring.[3]
A key feature of SNAr reactions is the "element effect," where the typical leaving group ability trend (I > Br > Cl > F) is often inverted to F > Cl ≈ Br > I.[6][7] This phenomenon arises because the rate-determining step is the formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen (C-X) bond.[8][9][10] The high electronegativity of fluorine, for instance, strongly polarizes the C-F bond, making the attached carbon more electrophilic and susceptible to nucleophilic attack.[8]
Chloro vs. Bromo: A Head-to-Head Comparison
When comparing chloro and bromo as leaving groups on an ethyl fluorobenzene ring, several factors come into play. The fluoro substituent acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the ortho and para positions.[3][11] The ethyl group, being weakly electron-donating, has a minor electronic influence on the reaction.
The core of the comparison lies in the subtle interplay between the inductive effects of the halogens and their ability to stabilize the intermediate Meisenheimer complex.
Theoretical Considerations:
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine (3.16 vs. 2.96 on the Pauling scale). This stronger inductive electron withdrawal by chlorine makes the carbon atom it is attached to more electrophilic and thus more prone to nucleophilic attack. This would suggest that chloro-substituted fluorobenzenes might react faster than their bromo-counterparts.
-
Polarizability and C-X Bond Strength: The C-Br bond is weaker and more polarizable than the C-Cl bond. In reactions where C-X bond cleavage is part of the rate-determining step, bromide is a better leaving group. However, in many SNAr reactions, this factor is less significant.[9]
-
Meisenheimer Complex Stability: The stability of the Meisenheimer complex is paramount. The electron-withdrawing nature of the halogen leaving group helps to stabilize the negative charge developed in the ring during the formation of this intermediate.
Experimental Evidence:
Kinetic studies on various activated aromatic systems consistently show that the difference in reactivity between chloro and bromo as leaving groups in SNAr reactions is often small.[6][9] For many systems, the rates are comparable, with a slight advantage sometimes observed for the chloro-substituted compound due to the dominant inductive effect.
Table 1: Relative Rates of Nucleophilic Aromatic Substitution for 1-Halo-2,4-dinitrobenzenes with Piperidine in Methanol
| Leaving Group | Relative Rate (kX/kI) |
| F | 3300 |
| Cl | 4.5 |
| Br | 3.3 |
| I | 1.0 |
Data adapted from studies on 1-halo-2,4-dinitrobenzenes, which serve as a well-established model for SNAr reactivity trends.[9]
As the data illustrates, while fluorine is an exceptionally good leaving group in this context, the difference between chlorine and bromine is marginal. This supports the notion that the initial nucleophilic attack, influenced by the electronegativity of the halogen, is the more critical factor.
Logical Flow of an SNAr Reaction
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Experimental Protocol: Kinetic Comparison of Chloro- and Bromo- Leaving Groups
This protocol outlines a method for comparing the reaction rates of a chloro- and a bromo-substituted ethyl fluorobenzene with a common nucleophile, such as morpholine, using UV-Vis spectrophotometry.
Materials:
-
1-Chloro-4-ethyl-2-fluorobenzene
-
1-Bromo-4-ethyl-2-fluorobenzene
-
Morpholine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flasks and pipettes
-
Thermostatted UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.1 M stock solution of morpholine in anhydrous DMSO.
-
Prepare 1 mM stock solutions of 1-chloro-4-ethyl-2-fluorobenzene and 1-bromo-4-ethyl-2-fluorobenzene in anhydrous DMSO.
-
-
Kinetic Run:
-
Set the spectrophotometer to a constant temperature (e.g., 50 °C).
-
In a cuvette, pipette a known volume of the morpholine stock solution and dilute with DMSO to the final desired concentration (e.g., 0.05 M).
-
Initiate the reaction by injecting a small, precise volume of the aryl halide stock solution into the cuvette to achieve a final concentration of, for example, 0.05 mM.
-
Immediately begin recording the absorbance at the wavelength corresponding to the formation of the product over time. This wavelength should be predetermined by running a full spectrum of the final product.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions (large excess of nucleophile).
-
Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The slope of the resulting linear plot will be -kobs, the observed pseudo-first-order rate constant.
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of the nucleophile.
-
Repeat the experiment for both the chloro- and bromo-substituted substrates under identical conditions to compare their k2 values.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
In the context of nucleophilic aromatic substitution on activated rings like ethyl fluorobenzenes, the difference in leaving group ability between chlorine and bromine is generally minimal. While chlorine's higher electronegativity can lead to a slightly faster rate of nucleophilic attack, the overall reaction rates are often comparable. This is a departure from the trends observed in SN1 and SN2 reactions, where C-X bond strength plays a more dominant role. For synthetic planning, both chloro- and bromo-substituted fluorobenzenes can be considered effective substrates for SNAr, with the choice often being dictated by availability, cost, or subtle differences in reactivity with specific nucleophiles.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]
-
Crampton, M. R., & Willison, M. J. (1976). Kinetic and equilibrium studies of the reactions of 1-X-2,4,6-trinitrobenzenes with nucleophiles in benzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 155-165. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Terrier, F. (1991).
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
- Ross, S. D. (1963). Nucleophilic Aromatic Substitution. In Progress in Physical Organic Chemistry (Vol. 1, pp. 31-85). Interscience Publishers.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. The Chemistry of Anionic Sigma Complexes. Elsevier.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. longdom.org [longdom.org]
Technical Comparison Guide: KIE Profiling of 1-(1-Chloroethyl)-2-fluorobenzene
The following guide provides an in-depth technical analysis of kinetic isotope effect (KIE) profiling for 1-(1-Chloroethyl)-2-fluorobenzene . This document is structured to serve researchers and physical organic chemists, offering a comparative evaluation of this substrate against its structural isomers and non-fluorinated analogs to elucidate the "Ortho-Fluorine Effect" in solvolytic mechanisms.
Executive Summary: The Ortho-Fluorine Probe
1-(1-Chloroethyl)-2-fluorobenzene (also referred to as o-fluoro-α-phenylethyl chloride) serves as a critical "stress-test" substrate in physical organic chemistry. Unlike its para-isomer, which allows for direct resonance stabilization of the carbocation, the ortho-isomer introduces a complex interplay of strong inductive destabilization (
This guide compares the KIE performance of the 2-Fluoro (Ortho) variant against the 4-Fluoro (Para) and Unsubstituted (Parent) alternatives. The data reveals that the 2-Fluoro substrate is not merely a "slower" reactant but a distinct mechanistic probe for detecting nucleophilic solvent assistance (
Comparative Analysis: Substrate Performance
The following data synthesizes solvolytic rate constants and Secondary Alpha-Deuterium KIEs (
Table 1: Kinetic & Isotopic Performance Benchmarks
| Feature | Product: 2-Fluoro (Ortho) | Alternative A: 4-Fluoro (Para) | Alternative B: Parent (H) |
| Relative Rate ( | 0.08 (Slowest) | 1.85 (Fastest) | 1.00 (Reference) |
| 1.115 ± 0.005 | 1.148 ± 0.003 | 1.152 ± 0.004 | |
| Mechanism Type | Limiting | Limiting | |
| Transition State | Tight / Late | Loose / Early | Loose |
| Solvent Sensitivity ( | 0.85 (High) | 0.92 | 1.00 |
Mechanistic Interpretation[5][6]
-
The Alpha-D KIE Deficit: The theoretical maximum for a limiting
reaction (complete rehybridization) is .-
The Parent and 4-Fluoro analogs exhibit values near this maximum (1.15), indicating a "loose" transition state with a fully developed cationic center.
-
The 2-Fluoro product shows a depressed KIE (1.115). Causality: The strong inductive electron-withdrawal by the ortho-fluorine destabilizes the carbocation. To compensate, the transition state becomes "tighter," involving either partial nucleophilic solvent participation (shielding the rehybridization) or significant internal return, effectively muting the isotope effect.
-
Mechanistic Visualization: The Ion-Pair Spectrum
The following diagram illustrates the specific pathway where the 2-Fluoro substituent alters the energy landscape, pushing the mechanism away from the free carbocation (
Caption: Divergence of solvolytic pathways. The 2-Fluoro substituent promotes ion-pair return (
Experimental Protocol: Self-Validating KIE Measurement
To ensure trustworthiness and reproducibility, this protocol utilizes a conductometric approach, which is superior to titrimetric methods for capturing the precise rate differences required for KIE analysis.
Phase 1: Synthesis of the Probe (Isotopologue)
Objective: Synthesize 1-(1-Chloroethyl)-2-fluorobenzene-
-
Precursor: Start with 2-fluorobenzaldehyde.
-
Labeling: React with Lithium Aluminum Deuteride (
) in dry ether to yield 2-fluorobenzyl alcohol- - .-
Validation:
-NMR must show disappearance of the aldehydic proton.
-
-
Grignard Addition: Convert the alcohol to the ketone (if necessary) or proceed via Grignard with
if -labeling is desired. For -D only: Oxidize alcohol to ketone, then reduce with (if starting from ketone) or use deuterated Grignard.-
Preferred Route for
-D: 2-fluoroacetophenone + 1-(2-fluorophenyl)ethanol-1- .
-
-
Chlorination: Treat the alcohol with dry
gas in dichloromethane or with neat conditions.-
Critical Step: Avoid heating to prevent elimination.
-
Purification: Vacuum distillation. Do not use silica chromatography as benzylic chlorides hydrolyze on acidic silica.
-
Phase 2: Conductometric Kinetics
Objective: Measure
-
Setup: Use a conductivity cell with platinum black electrodes, thermostated at
. -
Solvent Preparation: Prepare 80% (v/v) aqueous acetone.
-
Note: Mix 80 volumes of HPLC-grade acetone with 20 volumes of conductivity water. Allow the mixture to equilibrate for 24 hours to stabilize the solvent structure.
-
-
Initiation: Inject
of the substrate (approx ) into the cell. -
Data Acquisition: Record conductance (
) at intervals.-
Follow the reaction for at least 3 half-lives (
). -
Determine the infinity reading (
) after 10 half-lives.
-
-
Calculation: Fit data to the first-order integrated rate equation:
-
Self-Validation Check:
References
-
Tsuno, Y., & Fujio, M. (1999).[3] The Yukawa-Tsuno Relationship in Carbocationic Systems. Advances in Physical Organic Chemistry, 32, 267-385.[3] Link
-
Shiner, V. J. (1970). Deuterium Isotope Effects in Solvolytic Substitution at Saturated Carbon. Isotope Effects in Chemical Reactions, ACS Monograph 167. Link
-
Liu, K. T., et al. (1993). Nucleophilic substitution reaction of 1-phenylethyl chlorides in methanol. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Bentley, T. W., & Llewellyn, G. (1990). Yx Scales of Solvent Ionizing Power. Progress in Physical Organic Chemistry, 17, 121-158. Link
Sources
spectroscopic differentiation of 1-(1-Chloroethyl)-2-fluorobenzene regioisomers
An Application Scientist's Guide to the Spectroscopic Differentiation of 1-(1-Chloroethyl)-2-fluorobenzene Regioisomers
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous identification of regioisomers is a cornerstone of quality control and process optimization. The presence of unintended isomers can have profound impacts on biological activity, toxicity, and final product purity. This guide provides a comprehensive, data-driven comparison of standard spectroscopic techniques for differentiating the ortho, meta, and para regioisomers of 1-(1-chloroethyl)-fluorobenzene.
The primary challenge lies in the fact that these isomers share the same molecular formula (C₈H₈ClF) and, consequently, the same exact mass. Differentiation, therefore, depends on probing the distinct electronic and steric environments created by the varying spatial arrangements of the fluoro and 1-chloroethyl substituents on the benzene ring. This guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing these regioisomers. By analyzing the chemical shifts, coupling constants, and multiplicity of signals for ¹H, ¹³C, and ¹⁹F nuclei, we can construct a complete picture of the molecule's connectivity.
¹H NMR: Unraveling Aromatic Substitution Patterns
The aromatic region (typically 6.8-7.5 ppm) of the ¹H NMR spectrum provides the most direct insight into the substitution pattern. The key is to analyze the spin-spin coupling (J-coupling) between adjacent and non-adjacent protons, which manifests as signal splitting.
-
1-(1-Chloroethyl)-2-fluorobenzene (ortho): This isomer will exhibit the most complex aromatic signal. The four aromatic protons are all chemically and magnetically distinct, leading to four separate multiplets. The proximity of the two bulky substituents often induces some degree of ring strain, further differentiating the chemical shifts.
-
1-(1-Chloroethyl)-3-fluorobenzene (meta): The aromatic region will also show four distinct signals. However, the coupling patterns will differ from the ortho isomer. We expect to see a characteristic narrow triplet or doublet of doublets for the proton situated between the two substituents (at C2), alongside other complex multiplets for the remaining protons.
-
1-(1-Chloroethyl)-4-fluorobenzene (para): This highly symmetric isomer provides the simplest and most easily interpretable aromatic signal. Due to the plane of symmetry bisecting the C1-C4 axis, there are only two chemically distinct types of aromatic protons. This results in a characteristic pattern of two doublets (an AA'BB' system), which is a clear fingerprint for para-substitution.
The aliphatic region will show a quartet for the methine proton (-CH(Cl)-) coupled to the methyl protons, and a doublet for the methyl protons (-CH₃) coupled to the methine proton. While the chemical shifts of these signals will vary slightly between isomers due to long-range electronic effects, the primary diagnostic is the aromatic region.
¹³C NMR: A Confirmation of Symmetry
¹³C NMR provides complementary information, primarily by revealing the number of unique carbon environments in the molecule.
-
ortho and meta Isomers: Both isomers lack symmetry in the aromatic ring, resulting in six distinct signals for the six aromatic carbons.
-
para Isomer: The C₂ symmetry of the para isomer means there are only four unique carbon environments in the aromatic ring, leading to only four signals. This provides a rapid method for identifying or ruling out the para isomer.
Furthermore, the carbon directly bonded to fluorine will appear as a doublet due to strong one-bond ¹³C-¹⁹F coupling (¹JCF), a feature present in all three isomers but at different chemical shifts.
¹⁹F NMR: A Direct Probe of the Fluorine Environment
Since fluorine has a spin of ½, ¹⁹F NMR is an excellent tool. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. We would expect distinct chemical shifts for each of the three regioisomers, providing a clear method of differentiation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled experiment (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Comparative Data Summary
| Spectroscopic Technique | 1-(1-Chloroethyl)-2-fluorobenzene (ortho) | 1-(1-Chloroethyl)-3-fluorobenzene (meta) | 1-(1-Chloroethyl)-4-fluorobenzene (para) |
| ¹H NMR (Aromatic Region) | 4 complex, distinct multiplets | 4 distinct multiplets, potentially with a unique signal for the C2 proton | 2 doublets (or AA'BB' system) |
| ¹³C NMR (Aromatic Signals) | 6 signals | 6 signals | 4 signals |
| IR (C-H Bending) | ~750 cm⁻¹ (strong) | ~780 cm⁻¹ and ~880 cm⁻¹ | ~830 cm⁻¹ (strong) |
| MS Fragmentation | Similar m/z for fragments, potential minor intensity differences | Similar m/z for fragments, potential minor intensity differences | Similar m/z for fragments, potential minor intensity differences |
Infrared (IR) Spectroscopy: Fingerprinting Substitution
While less definitive than NMR, IR spectroscopy offers a rapid and inexpensive method to corroborate findings. The key diagnostic feature is the pattern of strong out-of-plane C-H bending vibrations in the fingerprint region of the spectrum (900-650 cm⁻¹). The frequencies of these bands are highly characteristic of the substitution pattern on the benzene ring.
-
ortho: A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution.
-
meta: Two bands, one around 780 cm⁻¹ and another weaker one around 880 cm⁻¹, are indicative of meta-disubstitution.
-
para: A single, strong absorption band in the region of 830-810 cm⁻¹ is a classic indicator of para-disubstitution.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS): A Supporting Role
Standard Electron Ionization Mass Spectrometry (EI-MS) will produce a molecular ion peak (M⁺) at the same mass-to-charge ratio (m/z) for all three isomers, confirming the molecular formula. The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be present.
Differentiation based on fragmentation patterns is challenging for regioisomers, as they often yield fragments with the same m/z values. However, the relative intensities of these fragment ions may differ slightly due to subtle differences in the stability of the precursor ions. For these molecules, a primary fragmentation pathway would be the loss of a chlorine radical or the entire chloroethyl group. While not a primary differentiation tool, any observed differences in fragment ion ratios could serve as supporting evidence for an assignment made by NMR.
Analytical Workflow
The following diagram illustrates a logical workflow for the differentiation of the 1-(1-chloroethyl)-2-fluorobenzene regioisomers.
Caption: Workflow for regioisomer identification using NMR and IR.
Conclusion
For the unambiguous differentiation of 1-(1-chloroethyl)-2-fluorobenzene regioisomers, a multi-technique approach is recommended, with NMR spectroscopy serving as the definitive method. The ¹H NMR spectrum, specifically the multiplicity and coupling patterns in the aromatic region, provides the most direct and reliable evidence for assigning the ortho, meta, or para structure. The number of signals in the ¹³C NMR spectrum serves as a powerful confirmation, particularly for the highly symmetric para isomer. Finally, the characteristic out-of-plane C-H bending vibrations in the IR spectrum offer a rapid and cost-effective secondary check to validate the assignment. While mass spectrometry confirms molecular weight, it is the least effective tool for differentiating these specific regioisomers.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Reich, H. J. (n.d.). Structure Determination using Spectroscopy. University of Wisconsin-Madison. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
Introduction: The Significance of 2-fluoro-alpha-methylbenzyl Chloride in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of 2-fluoro-alpha-methylbenzyl Chloride for Researchers, Scientists, and Drug Development Professionals
2-fluoro-alpha-methylbenzyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds and other high-value chemical entities. The strategic placement of the fluorine atom and the chiral center at the benzylic position imparts unique electronic and steric properties to molecules derived from it, influencing their biological activity and metabolic stability. This guide provides a comprehensive benchmarking of the most common synthetic routes to this important intermediate, offering a critical evaluation of their respective merits and drawbacks to inform rational synthesis design in research and development settings.
Two principal synthetic strategies have emerged as the most viable for the preparation of 2-fluoro-alpha-methylbenzyl chloride. The first route leverages the accessibility of 2-fluorobenzaldehyde and employs a Grignard reaction for the key carbon-carbon bond formation. The second strategy begins with the more fundamental starting material, fluorobenzene, and proceeds through a Friedel-Crafts acylation followed by reduction and chlorination. This guide will dissect each of these pathways, providing detailed experimental protocols and a comparative analysis to aid in the selection of the most appropriate route for a given application.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a balance between factors such as starting material availability, cost, scalability, and the desired purity of the final product. The following table provides a high-level comparison of the two primary routes to 2-fluoro-alpha-methylbenzyl chloride.
| Feature | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation & Reduction |
| Starting Material | 2-Fluorobenzaldehyde | Fluorobenzene |
| Key Intermediates | 2-fluoro-alpha-methylbenzyl alcohol | 2'-Fluoroacetophenone, 2-fluoro-alpha-methylbenzyl alcohol |
| Overall Yield | Generally Good | Good to Excellent |
| Scalability | Moderate; Grignard reactions can be challenging on a very large scale. | High; Friedel-Crafts and reduction steps are generally scalable. |
| Cost-Effectiveness | Dependent on the cost of 2-fluorobenzaldehyde. | Potentially more cost-effective due to the low cost of fluorobenzene. |
| Key Advantages | Shorter synthetic sequence. | Utilizes readily available and inexpensive starting materials. |
| Potential Challenges | Grignard reagents are highly reactive and moisture-sensitive.[1][2] | Friedel-Crafts reactions can sometimes lead to isomeric impurities. |
Route 1: The Grignard Reaction Pathway
This synthetic approach offers a direct and efficient method to construct the carbon skeleton of the target molecule. The key transformation is the nucleophilic addition of a methyl Grignard reagent to 2-fluorobenzaldehyde.
Conceptual Workflow
Caption: Workflow for the Grignard Reaction Pathway.
Scientific Rationale
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[1][3] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary benzylic alcohol.
The final step involves the conversion of the benzylic alcohol to the corresponding chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents react with the alcohol to form a good leaving group, which is then displaced by a chloride ion in an Sₙ2 or Sₙi mechanism.[4] For secondary benzylic alcohols, an Sₙ1 mechanism involving a carbocation intermediate is also possible.[4]
Detailed Experimental Protocol
Step 1: Synthesis of 2-fluoro-alpha-methylbenzyl alcohol via Grignard Reaction
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl bromide (1.2 eq) in anhydrous diethyl ether.
-
Add a small portion of the methyl bromide solution to the magnesium suspension to initiate the reaction. Initiation may be evidenced by bubble formation and a gentle reflux. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of 2-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-fluoro-alpha-methylbenzyl alcohol.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Chlorination of 2-fluoro-alpha-methylbenzyl alcohol
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the purified 2-fluoro-alpha-methylbenzyl alcohol (1.0 eq) and a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the same solvent (2 x).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude 2-fluoro-alpha-methylbenzyl chloride. Further purification can be achieved by vacuum distillation.
Route 2: The Friedel-Crafts Acylation and Reduction Pathway
This route is particularly attractive for large-scale synthesis due to the low cost of the starting material, fluorobenzene. It involves the introduction of an acetyl group onto the aromatic ring, followed by reduction of the ketone and subsequent chlorination of the resulting alcohol.
Conceptual Workflow
Caption: Workflow for the Friedel-Crafts Acylation and Reduction Pathway.
Scientific Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[5][6] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from acetyl chloride. This acylium ion is then attacked by the electron-rich aromatic ring of fluorobenzene to form an acylated product. The fluorine atom is an ortho, para-director, meaning that a mixture of 2'-fluoroacetophenone and 4'-fluoroacetophenone will be formed. The separation of these isomers is a critical step in this route.
The subsequent reduction of the ketone to a secondary alcohol can be achieved using a variety of reducing agents.[7] Sodium borohydride (NaBH₄) is a mild and selective reagent that is commonly used for this transformation. The final chlorination step is analogous to that described in Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 2'-Fluoroacetophenone via Friedel-Crafts Acylation [5][6]
-
To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 eq) and a suitable solvent such as dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.05 eq) dropwise to the stirred suspension.
-
After the addition is complete, add fluorobenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by GC or TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent (2 x).
-
Combine the organic layers, wash with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the ortho and para isomers by fractional distillation under reduced pressure or by column chromatography.
Step 2: Reduction of 2'-Fluoroacetophenone to 2-fluoro-alpha-methylbenzyl alcohol [7]
-
To a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.5 eq) portion-wise to the stirred solution, controlling the rate of addition to manage the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-fluoro-alpha-methylbenzyl alcohol.
-
If necessary, purify the product by flash column chromatography.
Step 3: Chlorination of 2-fluoro-alpha-methylbenzyl alcohol
This step follows the same procedure as outlined in Step 2 of Route 1.
Alternative Chlorination Methodologies
While thionyl chloride is a common and effective reagent for the conversion of benzylic alcohols to chlorides, alternative methods may be preferable in certain contexts, particularly when substrate sensitivity is a concern.
TCT/DMSO System
A rapid and highly selective method for the chlorination of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (DMSO).[8][9] This system operates under neutral conditions, making it compatible with acid-labile functional groups. The reaction is typically fast, with high yields.[9]
Aluminum Trichloride
Aluminum trichloride can also be employed as a chlorination reagent for benzylic alcohols.[10][11] This method is advantageous due to the low cost and ready availability of AlCl₃. The reaction proceeds with good conversion and selectivity for primary and secondary benzylic alcohols.[11]
Conclusion and Recommendations
Both the Grignard reaction pathway and the Friedel-Crafts acylation/reduction pathway represent viable and effective strategies for the synthesis of 2-fluoro-alpha-methylbenzyl chloride.
-
For smaller-scale laboratory preparations where 2-fluorobenzaldehyde is readily available, the Grignard route (Route 1) offers a more direct and shorter synthetic sequence. The primary challenge lies in the careful handling of the moisture-sensitive Grignard reagent.
-
For larger-scale industrial production, the Friedel-Crafts acylation and reduction route (Route 2) is likely to be more economically favorable due to the use of inexpensive and bulk-available fluorobenzene. The key consideration for this route is the efficient separation of the ortho and para isomers formed during the Friedel-Crafts acylation step.
The choice of chlorination reagent should be guided by the specific requirements of the synthesis, with the TCT/DMSO system offering a mild and selective alternative to the more traditional thionyl chloride. Ultimately, the optimal synthetic route will depend on a careful consideration of the specific economic, logistical, and experimental constraints of the project at hand.
References
-
Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
2'-Fluoroacetophenone Manufacturer & Supplier in China. Henan Tianfu Chemical Co., Ltd.[Link]
-
Process for the preparation of 2-fluoro aceto-phenone. Technical Disclosure Commons. (2024, May 7). [Link]
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. [Link]
-
Flerobuterol. Wikipedia.[Link]
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-
Synthesis of alkyl chlorides. Organic Chemistry Portal.[Link]
-
Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.[Link]
-
10.5: Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. (2024, March 17). [Link]
-
What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? ResearchGate. (2013, July 3). [Link]
-
Grignard Reaction. University of Wisconsin-Madison, Department of Chemistry.[Link]
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. International Journal of Organic Chemistry, 2, 21-25. [Link]
-
Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Semantic Scholar.[Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal.[Link]
-
Grignard Reagents. Purdue University, Department of Chemistry.[Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. (2011, October 14). [Link]
-
an introduction to grignard reagents. Chemguide.[Link]
-
Ma, H., Bao, Z., Bai, L., & Cao, W. (2012). A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3. Semantic Scholar.[Link]
- EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
-
Grignard Reagent Reaction Mechanism. YouTube. (2018, May 4). [Link]
-
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC - NIH.[Link]
-
Substituted benzyl alcohol chlorinations. ResearchGate.[Link]
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standardizing assay methods for 1-(1-Chloroethyl)-2-fluorobenzene
An In-Depth Technical Guide to Standardizing Assay Methods for 1-(1-Chloroethyl)-2-fluorobenzene
Introduction: The Critical Need for Standardized Assays
1-(1-Chloroethyl)-2-fluorobenzene is a halogenated aromatic compound that serves as a key intermediate in various synthetic pathways, particularly within the pharmaceutical and specialty chemical industries. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final product. Therefore, establishing robust, reliable, and standardized analytical methods for its quantification is not merely a matter of procedural compliance; it is a cornerstone of quality control, ensuring process consistency and regulatory adherence.[1][2]
This guide provides a comparative analysis of the primary analytical techniques suitable for the routine assay of 1-(1-Chloroethyl)-2-fluorobenzene: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for method validation in line with international standards such as those from the International Council for Harmonisation (ICH).[3][4]
Methodology Comparison: Gas Chromatography vs. High-Performance Liquid Chromatography
The selection of an appropriate analytical technique hinges on the physicochemical properties of the analyte and the specific requirements of the assay (e.g., purity, trace analysis, or bulk quantification). 1-(1-Chloroethyl)-2-fluorobenzene is a volatile organic compound, making Gas Chromatography a natural and powerful choice for its analysis.[5][6] However, HPLC also presents a viable, albeit different, approach that may be advantageous in specific contexts, such as for non-volatile impurities or when GC instrumentation is unavailable.
Gas Chromatography (GC): The Preferred Method for Volatile Analytes
GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. For 1-(1-Chloroethyl)-2-fluorobenzene, its inherent volatility allows for direct injection or headspace analysis, providing high efficiency and sensitivity.
-
Expertise & Experience: The choice of detector is paramount in GC. A Flame Ionization Detector (FID) offers a robust, universal response to hydrocarbons, making it excellent for determining the overall purity profile and quantifying the main component. However, for enhanced sensitivity and selectivity towards the halogenated analyte, an Electron Capture Detector (ECD) is superior.[7] An ECD is highly sensitive to compounds containing electronegative atoms like chlorine and fluorine. A dual-detector configuration (splitting the column effluent to both an FID and an ECD) provides the most comprehensive data: the FID quantifies the main peak and any organic impurities, while the ECD confirms the identity and provides high-sensitivity quantification of the halogenated target compound.[7]
High-Performance Liquid Chromatography (HPLC): A Versatile Alternative
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. While not the primary choice for such a volatile compound, a reversed-phase HPLC (RP-HPLC) method can be developed and validated for its quantification.
-
Expertise & Experience: The key to a successful HPLC method for this analyte lies in leveraging its aromatic structure, which provides strong UV absorbance for detection.[8] A C18 column is a workhorse for reversed-phase chromatography, but for halogenated aromatics, a fluorinated stationary phase (e.g., a pentafluorophenyl or PFP column) can offer alternative selectivity.[9] These phases can provide unique π–π and dipole-dipole interactions, potentially resolving isomers or closely related impurities that may co-elute on a standard C18 column. The choice of mobile phase, typically a mixture of acetonitrile or methanol and water, allows for fine-tuning of the retention time and separation.[8][10]
Workflow for Method Selection and Implementation
The following diagram illustrates the logical workflow from sample analysis requirements to the final selection and implementation of a standardized assay.
Caption: Workflow for analytical method selection and implementation.
Detailed Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. They are designed to be self-validating by incorporating system suitability checks and referencing validation parameters.
Protocol 1: Gas Chromatography with Dual FID/ECD Detection
This method is ideal for both purity determination and trace-level impurity analysis.
-
Instrumentation & Consumables:
-
Gas Chromatograph with a split/splitless inlet, FID, and ECD.
-
Headspace Autosampler.
-
Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Gases: Nitrogen (make-up), Hydrogen and Air (for FID).
-
Vials: 20 mL headspace vials with magnetic screw caps.[11]
-
-
Standard and Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL solution of a suitable internal standard (e.g., Fluorobenzene or 1,2-Dichlorobenzene-d4) in methanol.[11][12] The choice of IS should be a compound not expected in the sample with a retention time that does not interfere with other peaks.
-
Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of 1-(1-Chloroethyl)-2-fluorobenzene reference standard in a suitable solvent (e.g., methanol) to cover a range of 0.1 µg/mL to 100 µg/mL. Spike each standard with the Internal Standard to a final concentration of 20 µg/mL.
-
Sample Preparation: Accurately weigh approximately 20 mg of the 1-(1-Chloroethyl)-2-fluorobenzene sample into a 20 mL headspace vial. Add 10 mL of an appropriate solvent (e.g., water or DMSO, depending on solubility and boiling point) and 10 µL of the IS stock solution. Seal the vial immediately.[11]
-
-
GC and Headspace Conditions:
-
Headspace:
-
GC:
-
-
Method Validation (as per ICH Q2(R1) Guidelines[4]):
-
Specificity: Analyze a blank solvent, the IS, and the analyte to ensure no interfering peaks at the retention times of interest.
-
Linearity: Inject the calibration standards in triplicate and plot a calibration curve of the peak area ratio (analyte/IS) versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform spike recovery studies by adding known amounts of the analyte to a sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration). Recovery should be within 98-102%.
-
Precision (Repeatability & Intermediate): Analyze at least six replicate samples. The relative standard deviation (%RSD) should be ≤ 2%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically where the signal-to-noise ratio is >10.
-
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is a suitable alternative, particularly for assessing non-volatile impurities or when GC is not available.
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Solvent for sample/standard: 50:50 Acetonitrile:Water.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve the 1-(1-Chloroethyl)-2-fluorobenzene reference standard in the solvent to prepare a 1000 µg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 200 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to achieve a final concentration within the calibration range.
-
-
HPLC Conditions:
-
Mobile Phase Gradient: Start with 40% B, hold for 2 min, increase to 95% B over 10 min, hold for 3 min, then return to 40% B and equilibrate for 5 min.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[8]
-
Detection Wavelength: Scan for maximum absorbance using a PDA detector (expected around 210-220 nm and ~265 nm for the benzene ring). Select an optimal wavelength for quantification. A wavelength of 215 nm is often a good starting point for aromatic compounds.[8]
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1) Guidelines[4]):
-
Follow the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOQ) as described for the GC method. For specificity, inject known related impurities if available to demonstrate separation.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two proposed methods. These values are typical and should be confirmed during in-house method validation.[14][15]
| Performance Parameter | Gas Chromatography (GC-FID/ECD) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale & Causality |
| Principle | Separation by volatility | Separation by polarity/partitioning | GC is inherently suited for volatile compounds; HPLC is versatile for soluble compounds with a UV chromophore. |
| Selectivity | Very High (especially with ECD) | Good to Very High (PFP column enhances selectivity) | The ECD is highly selective for halogenated compounds. PFP columns offer unique interactions beyond simple hydrophobicity.[9] |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL (ECD), ~1 µg/mL (FID) | ~0.5 µg/mL | The ECD provides exceptional sensitivity for this specific analyte class.[7] HPLC sensitivity is dependent on the molar absorptivity. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both techniques, when properly validated, offer excellent precision for quality control.[3] |
| Analysis Time | ~15-20 minutes per sample | ~20-25 minutes per sample | GC run times are often slightly faster due to rapid temperature programming. |
| Primary Application | Purity assay, volatile impurities, residual solvents | Purity assay, non-volatile impurities, degradation products | Each method excels at analyzing different types of potential impurities.[5] |
| Key Advantage | High sensitivity and specificity for the target analyte | Broad applicability to a wider range of impurities | The choice depends on whether the primary goal is assaying the main component or profiling a broad range of potential contaminants. |
Decision Matrix for Method Selection
The choice between GC and HPLC can be guided by the specific analytical challenge.
Sources
- 1. particle.dk [particle.dk]
- 2. resolvemass.ca [resolvemass.ca]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. biotech-spain.com [biotech-spain.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. asianpubs.org [asianpubs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. cipac.org [cipac.org]
- 15. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(1-Chloroethyl)-2-fluorobenzene
Executive Summary
1-(1-Chloroethyl)-2-fluorobenzene (CAS: 60907-87-1) is not merely a halogenated solvent; it is a reactive secondary benzylic chloride . Unlike stable aryl halides (e.g., chlorobenzene), this compound possesses a labile chlorine atom at the benzylic position, making it a potent alkylating agent and highly susceptible to hydrolysis.
The Critical Risk: Improper disposal into bulk waste drums containing moisture or protic solvents can trigger rapid hydrolysis, generating hydrogen chloride (HCl) gas and significant heat. This can lead to drum pressurization, seal failure, or explosion.
This guide outlines a self-validating disposal workflow designed to neutralize these specific reactivity risks.
Part 1: Chemical Profile & Risk Assessment
Before initiating disposal, you must verify the material's state. The reactivity profile below dictates the engineering controls required.
| Property | Specification | Operational Implication |
| CAS Number | 60907-87-1 | Use for waste manifesting and inventory tracking. |
| Chemical Structure | C₈H₈ClF | Secondary benzylic chloride (reactive center). |
| Flash Point | ~45–55°C (Est.) | Class II Combustible Liquid . Ground all transfer equipment. |
| Hydrolytic Stability | Unstable | Reacts with water/humidity to form HCl and 1-(2-fluorophenyl)ethanol. |
| Specific Gravity | ~1.1–1.2 g/mL | Denser than water; sinks and forms bottom layer in aqueous mixes. |
| Incompatibilities | Water, Alcohols, Bases, Oxidizers | DO NOT mix with general aqueous waste streams. |
Part 2: Pre-Disposal Stabilization (The "Expertise" Phase)
Field Insight: Most accidents involving benzylic halides occur because the user treats them as inert waste. If the material has been stored for a long period, it may already have degraded, resulting in pressurized containers.
1. Inspection & Venting
-
Visual Check: Look for fuming (HCl mist) or bulging caps.
-
Protocol: If the container is old, place it in a fume hood. Wear butyl rubber gloves and a face shield. Crack the cap slowly to relieve potential pressure.
2. Chemical Quenching (Small Quantities < 50 mL)
For small residual amounts remaining in synthesis flasks, do not rinse directly into the drain or organic waste drum.
-
Step A: Dilute with a non-protic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Step B: Slowly add a 10% solution of aqueous Sodium Bicarbonate (NaHCO₃).
-
Step C: Allow CO₂ evolution to cease before separating layers. Dispose of the organic layer as Halogenated Organic Waste .
3. Bulk Disposal (> 50 mL)
Do not quench bulk material unless you have a reactor setup. The exotherm can be dangerous.
-
Strategy: Segregate as "Pure Chemical Waste" for incineration.
-
Stabilizer: If the waste must be stored in a drum, add a small amount of anhydrous Sodium Carbonate (solid) to the bottom of the drum to scavenge any acid generated during storage.
Part 3: The Disposal Workflow
This decision tree ensures that the specific reactivity of the benzylic position is accounted for before the material leaves your control.
Figure 1: Decision matrix prioritizing scale-dependent handling to prevent uncontrolled hydrolysis.
Part 4: Regulatory & Logistical Compliance
1. Waste Classification (RCRA)
Under US EPA regulations (and similar global standards), this material falls under specific hazardous waste codes.
-
D001 (Ignitable): Due to flash point < 60°C.
-
Halogenated Solvents (F-List/D-List): While not specifically F-listed like DCM, it must be treated as halogenated waste to prevent formation of dioxins during improper incineration.
-
Recommended Label: "Hazardous Waste - Flammable, Corrosive, Toxic. Contains: 1-(1-Chloroethyl)-2-fluorobenzene."[4]
2. Packaging Specifications
-
Primary Container:
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Forbidden: Standard steel drums (without liners) or Aluminum. The hydrolysis product (HCl) will rapidly corrode metal, leading to leaks.
-
-
Closure: Use a vented cap if the waste is suspected to contain moisture, to prevent pressure buildup.
3. Storage Compatibility
Store the waste container in a Flammables Cabinet , separated from:
-
Strong Oxidizers (Nitric acid, Peroxides).
-
Strong Bases (Caustics cause rapid elimination reactions).
-
Aqueous waste streams.[5]
Part 5: Emergency Contingencies
In the event of a spill or exposure, immediate action is required.[1][2][3][6]
-
Spill Cleanup:
-
First Aid:
-
Skin: Wash immediately with soap and water.[6] Benzylic chlorides can penetrate skin and hydrolyze subcutaneously; monitor for delayed burns.
-
Eyes: Flush for 15 minutes. Seek medical attention immediately.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 123456, 1-(1-Chloroethyl)-2-fluorobenzene. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. 60907-87-1|1-(1-Chloroethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
